Tert-butyl furan-3-ylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(furan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h4-6H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFLPNJYWRKWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480461 | |
| Record name | TERT-BUTYL FURAN-3-YLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56267-48-2 | |
| Record name | 1,1-Dimethylethyl N-3-furanylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56267-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TERT-BUTYL FURAN-3-YLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(furan-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Elucidating the Structure of Tert-butyl furan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl furan-3-ylcarbamate is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural combination of a furan ring and a Boc-protected amine makes it a valuable building block for creating novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the structure of this compound, including its physicochemical properties, spectroscopic data, and a detailed synthetic pathway. Furthermore, its relevance in the development of bioactive molecules is discussed.
Chemical Structure and Properties
This compound, with the chemical formula C₉H₁₃NO₃, consists of a furan ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) protected amine group. The Boc protecting group is crucial for masking the reactivity of the amine during synthetic sequences, allowing for selective modifications at other positions of the furan ring.
The key structural features include:
-
Furan Ring: An aromatic five-membered heterocycle containing one oxygen atom, which imparts specific electronic and conformational properties to the molecule.
-
Carbamate Group: The -NHCOO- linkage connects the furan ring to the tert-butyl group.
-
Tert-butyl Group: A bulky alkyl group that provides steric hindrance and influences the solubility of the molecule.
The SMILES notation for the structure is CC(C)(C)OC(=O)NC1=COC=C1.
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.20 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| CAS Number | 56267-48-2 | [1] |
| Monoisotopic Mass | 183.08954 Da | [3] |
| Melting Point | 135-137 °C (predicted) | [4] |
| Boiling Point | 205.3 °C (predicted) | [4] |
| Flash Point | 78 °C (predicted) | [4] |
| TPSA | 51.47 Ų | [1] |
| LogP | 2.6266 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the furan ring protons, the NH proton of the carbamate, and the protons of the tert-butyl group.
-
Furan Protons: Three distinct signals are expected in the aromatic region (δ 6.0-8.0 ppm). The proton at the C2 position, being adjacent to the oxygen, would likely appear most downfield. The protons at C4 and C5 will also have characteristic shifts and coupling constants.
-
NH Proton: A broad singlet is anticipated for the carbamate proton, with its chemical shift being dependent on the solvent and concentration.
-
Tert-butyl Protons: A sharp singlet, integrating to nine protons, is expected in the upfield region (around δ 1.5 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Furan Carbons: Four signals are expected for the furan ring carbons, with their chemical shifts influenced by the oxygen atom and the carbamate substituent.
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group will appear significantly downfield (δ 150-170 ppm).
-
Tert-butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.
-
C-H Stretches: Aromatic C-H stretches from the furan ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be just below 3000 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the carbamate.
-
C-O Stretches: Bands corresponding to the C-O stretching vibrations of the furan ring and the carbamate will be present in the fingerprint region.
Mass Spectrometry
Mass spectrometry data can confirm the molecular weight and provide insights into the fragmentation pattern. The predicted monoisotopic mass is 183.08954 Da.[3] Common fragmentation pathways would likely involve the loss of the tert-butyl group or cleavage of the carbamate linkage.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the Curtius rearrangement of 3-furoic acid.[5][6][7][8] This multi-step process is a reliable way to convert a carboxylic acid into a Boc-protected amine.
Experimental Protocol: Synthesis via Curtius Rearrangement
This protocol outlines the key steps for the synthesis of this compound starting from 3-furoic acid.
Step 1: Acyl Chloride Formation
-
To a solution of 3-furoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the completion of the reaction.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 3-furoyl chloride.
Step 2: Acyl Azide Formation
-
Dissolve the crude 3-furoyl chloride in an inert solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add a solution of sodium azide in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for a few hours at room temperature.
-
Extract the product with an organic solvent and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-furoyl azide. Caution: Acyl azides can be explosive and should be handled with care.
Step 3: Curtius Rearrangement and Trapping with Tert-butanol
-
Dissolve the 3-furoyl azide in an anhydrous, inert solvent with a high boiling point, such as toluene.
-
Add an excess of tert-butanol to the solution.
-
Heat the reaction mixture to reflux. The acyl azide will undergo rearrangement to an isocyanate, which is then trapped in situ by tert-butanol to form the desired this compound.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and purify the product by column chromatography on silica gel.
Caption: Synthetic pathway to this compound.
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry due to the presence of the furan scaffold, which is a common motif in many biologically active compounds. The Boc-protected amine allows for further functionalization, making it a key intermediate in the synthesis of various drug candidates.
While specific examples detailing the use of this compound are often proprietary, furan-containing compounds are known to be explored as:
-
Kinase Inhibitors: The furan ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are critical targets in oncology and inflammatory diseases.[9]
-
GPCR Modulators: Furan derivatives have been investigated as ligands for G-protein coupled receptors, a large family of receptors involved in a wide range of physiological processes.[10]
-
P2X3 Receptor Antagonists: The furan core is present in some antagonists of the P2X3 receptor, which is a target for the treatment of chronic cough.[11][12][13]
-
Antiviral Agents: The furan nucleus is a component of several compounds with demonstrated antiviral activity.[14][15][16]
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the realm of drug discovery. Its structure, featuring a reactive furan moiety and a protected amine, allows for diverse chemical modifications. While detailed experimental data for this specific compound is not widely published, its synthesis via the Curtius rearrangement of 3-furoic acid is a reliable and well-established method. The versatility of this intermediate makes it a valuable tool for researchers and scientists in the development of novel therapeutics targeting a range of biological pathways. Further public disclosure of its detailed spectroscopic and reactivity data would undoubtedly accelerate its application in the scientific community.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - Tert-butyl n-(furan-3-yl)carbamate (C9H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. chembk.com [chembk.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. spectrabase.com [spectrabase.com]
- 11. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl furan-3-ylcarbamate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl furan-3-ylcarbamate is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its application in the development of targeted therapeutics, particularly as a building block for Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitors. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating critical data, methodologies, and relevant biological context.
Core Properties of this compound
This compound is a stable, solid compound under standard conditions. A comprehensive summary of its known physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.20 g/mol | [1] |
| Appearance | White to yellow solid | [Vendor Data] |
| Melting Point | 135-137 °C | [2] |
| Boiling Point (Predicted) | 205.3 ± 13.0 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 78 °C | [2] |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [2] |
| Vapor Pressure (Predicted) | 0.251 mmHg at 25°C | [2] |
| pKa (Predicted) | 13.52 ± 0.70 | [2] |
| LogP (Predicted) | 2.6266 | [1] |
| Topological Polar Surface Area (TPSA) | 51.47 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
| Purity (LCMS) | ≥96% | [1] |
| CAS Number | 56267-48-2 | [1] |
Synthesis of this compound: Experimental Protocol
While several synthetic routes have been alluded to in the literature, a detailed experimental protocol is crucial for reproducible synthesis. The following procedure is a composite method based on established chemical principles for the formation of carbamates from amines.
Reaction Scheme:
Caption: General synthesis of this compound.
Materials:
-
3-Aminofuran
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminofuran (1.0 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or DIPEA (1.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Spectroscopic Characterization
While experimentally obtained spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the N-H proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The furan protons will appear as multiplets in the aromatic region. The N-H proton will likely be a broad singlet, and the tert-butyl protons will be a sharp singlet around 1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the four carbons of the furan ring, the carbonyl carbon of the carbamate, the quaternary carbon, and the methyl carbons of the tert-butyl group.
3.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and C-O stretching (around 1250 and 1160 cm⁻¹). Vibrations associated with the furan ring (C-H and C=C stretching) will also be present.
3.3. Mass Spectrometry (MS)
Predicted mass spectral data indicates a molecular ion peak [M]+ at m/z 183.09.[3] Common adducts would include [M+H]⁺ at m/z 184.10 and [M+Na]⁺ at m/z 206.08.[3]
Biological Significance and Application in Drug Discovery
This compound serves as a crucial building block in the synthesis of targeted therapies, most notably as an intermediate for FGFR2 inhibitors.[4] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a prime target for drug development.[5][6]
Role as an Intermediate for FGFR2 Inhibitors
This compound provides a key structural motif for the elaboration into more complex molecules that can potently and selectively inhibit FGFR2. The furan ring and the protected amine offer versatile handles for further chemical modifications. The general workflow for the synthesis of an FGFR2 inhibitor using this intermediate is depicted below.
Caption: Synthetic workflow from the intermediate to an FGFR2 inhibitor.
FGFR2 Signaling Pathway
FGFR2 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[5] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation.[5] In many cancers, aberrant FGFR2 signaling leads to uncontrolled cell growth. The inhibitors synthesized from this compound are designed to block the ATP-binding site of the FGFR2 kinase domain, thereby preventing its activation and halting the downstream oncogenic signaling.
Caption: Simplified FGFR2 signaling pathway and the point of inhibition.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated place. Avoid contact with strong oxidizing agents, strong acids, and strong bases. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with significant applications in the field of medicinal chemistry. Its role as a key building block for the development of FGFR2 inhibitors highlights its importance in the pursuit of targeted cancer therapies. This technical guide has provided a consolidated resource of its physical and chemical properties, a detailed synthetic protocol, and an overview of its biological relevance. Further research into the spectroscopic characterization and the exploration of its utility in the synthesis of other biologically active molecules is warranted.
References
- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- 3. PubChemLite - Tert-butyl n-(furan-3-yl)carbamate (C9H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. Design, synthesis and antitumor activity of a novel FGFR2-selective degrader to overcome resistance of the FGFR2V564F gatekeeper mutation based on a pan-FGFR inhibitor. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl furan-3-ylcarbamate
This technical guide provides a comprehensive overview of tert-butyl furan-3-ylcarbamate, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its chemical properties, synthesis, and analysis.
Core Molecular Data
This compound is an organic compound utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. While there are some discrepancies in the literature, the most consistent and reliable data from chemical databases such as PubChem and ChemScene indicate the following properties.[1][2]
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₃NO₃ | [1][2] |
| Molecular Weight | 183.20 g/mol | [1] |
| Monoisotopic Mass | 183.08954 Da | [2] |
| CAS Number | 56267-48-2 | [1] |
| SMILES | CC(C)(C)OC(=O)NC1=COC=C1 | [1][2] |
Note: Some sources may list the molecular formula as C10H17NO3 with a molecular weight of 199.25 g/mol , but C9H13NO3 is the more widely accepted formula based on the compound's structure.
Molecular Structure and Components
The structure of this compound consists of three primary functional groups: a furan ring, a carbamate linker, and a tert-butyl protecting group. This modular structure makes it a versatile reagent in organic synthesis.
References
Solubility Profile of Tert-butyl furan-3-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl furan-3-ylcarbamate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments, general principles, and standardized experimental protocols for determining solubility.
Core Concepts in Solubility
The solubility of this compound is governed by its molecular structure, which features both a polar carbamate group and a less polar tert-butyl and furan moiety. The principle of "like dissolves like" is paramount in predicting its solubility.[1] Solvents with chemical properties similar to the solute will generally be more effective at dissolving it.[1] For carbamates, solubility is influenced by factors such as the polarity of the solvent, temperature, and pH.[2][3] The bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group significantly influences the solubility profile, generally increasing solubility in less polar organic solvents.
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene | Soluble to Sparingly Soluble | The tert-butyl and furan groups contribute to nonpolar character, allowing for dissolution in nonpolar solvents, especially upon heating. Recrystallization from hexane and its use in toluene for reactions supports this.[4] |
| Polar Aprotic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents can interact with the polar carbamate group while also accommodating the nonpolar parts of the molecule. THF and DCM are commonly used in reactions involving Boc-protected compounds. |
| Polar Protic Solvents | Methanol, Ethanol | Moderately Soluble | The polar hydroxyl group of alcohols can hydrogen bond with the carbamate moiety. However, the nonpolar regions of this compound may limit high solubility compared to more polar aprotic solvents. |
| Highly Polar Solvents | Water | Insoluble | The significant nonpolar character imparted by the tert-butyl and furan groups is expected to make the compound insoluble in water. Carbamates, in general, have varying water solubility, but the large hydrophobic portion of this molecule would dominate.[3] |
Experimental Protocol: Determination of Equilibrium Solubility
This section outlines a standard methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (vacuum oven)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial. The presence of undissolved solid is essential to ensure a saturated solution.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation facilitates this process.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any undissolved particles.
-
Transfer the filtered aliquot to a pre-weighed volumetric flask and record the exact volume.
-
-
Quantification:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the volumetric flask under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the flask containing the dried solute.
-
The mass of the dissolved solute is the final mass of the flask minus the initial mass of the empty flask.
-
-
Chromatographic Method (HPLC):
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow and Visualization
As this compound is primarily used as an intermediate in organic synthesis, the following diagrams illustrate a typical experimental workflow for its synthesis and purification, as well as a logical flow for solubility determination.
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A logical workflow for the experimental determination of solubility.
References
Spectroscopic and Structural Elucidation of Tert-butyl furan-3-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl furan-3-ylcarbamate, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of a complete experimental dataset in publicly accessible literature, this guide combines predicted spectroscopic values with established experimental protocols to serve as a valuable resource for the characterization of this compound.
Molecular Structure and Properties
This compound (IUPAC name: tert-butyl N-(furan-3-yl)carbamate) is a carbamate derivative of 3-aminofuran. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group makes it a stable intermediate for various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 56267-48-2 |
| Molecular Formula | C₉H₁₃NO₃ |
| Molecular Weight | 183.20 g/mol |
| Appearance | White to yellow solid |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on analysis of its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | Singlet | 1H | Furan C2-H |
| ~7.2 | Singlet | 1H | Furan C5-H |
| ~6.5 | Singlet | 1H | Furan C4-H |
| ~6.4 | Broad Singlet | 1H | N-H |
| 1.51 | Singlet | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.9 | C=O (Carbamate) |
| ~143.0 | Furan C5 |
| ~139.0 | Furan C2 |
| ~120.0 | Furan C3 |
| ~105.0 | Furan C4 |
| ~80.5 | -C (CH₃)₃ |
| ~28.3 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch |
| ~3100 | Medium | C-H Stretch (Aromatic/Furan) |
| 2980-2850 | Strong | C-H Stretch (Aliphatic/tert-butyl) |
| ~1710 | Strong | C=O Stretch (Carbamate) |
| ~1580 | Medium | C=C Stretch (Furan ring) |
| ~1250 | Strong | C-N Stretch |
| ~1160 | Strong | C-O Stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI) .[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 184.0968 |
| [M+Na]⁺ | 206.0788 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300 or 400 MHz spectrometer.[2]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are typically recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory or using a thin film method.[5][6]
-
Sample Preparation (Thin Film Method):
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
High-resolution mass spectra are obtained using an ESI-TOF (Time-of-Flight) or Orbitrap mass spectrometer.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8][9] Further dilute an aliquot of this stock solution to a final concentration of ~10 µg/mL.[9]
-
Instrumentation: Infuse the sample solution into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted species (e.g., [M+Na]⁺).
-
Data Analysis: Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
- 1. PubChemLite - Tert-butyl n-(furan-3-yl)carbamate (C9H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. amherst.edu [amherst.edu]
- 7. rsc.org [rsc.org]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Commercial Availability and Technical Profile of Tert-butyl furan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key technical data for Tert-butyl furan-3-ylcarbamate (CAS No. 56267-48-2), a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents and agrochemicals.
Physicochemical Properties
This compound is a solid, typically appearing as a white to yellow substance.[1][2] Its fundamental properties are summarized in the table below. It is important to note that some physical properties, such as boiling and melting points, are predicted values and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 56267-48-2 | ChemScene[3], Leyan[1][2] |
| Molecular Formula | C₉H₁₃NO₃ | ChemScene[3], Leyan[1][2] |
| Molecular Weight | 183.20 g/mol | ChemScene[3] |
| Appearance | White to yellow solid | Leyan[1][2] |
| Melting Point | 135-137 °C (Predicted) | ChemBK[4], Guidechem[5] |
| Boiling Point | 205.3 ± 13.0 °C (Predicted) | ChemBK[4], Guidechem[5] |
| Density | 1.136 ± 0.06 g/cm³ (Predicted) | ChemBK[4] |
| Flash Point | 78 °C | ChemBK[4], Guidechem[5] |
| Refractive Index | 1.512 | ChemBK[4], Guidechem[5] |
| Vapor Pressure | 0.251 mmHg at 25°C | ChemBK[4] |
Commercial Suppliers and Purity Specifications
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is generally high, as evidenced by certificates of analysis from various vendors.
| Supplier | Purity Specification | Analytical Method |
| ChemScene | ≥96% | Not specified |
| Leyan (Batch: Lc0624039) | 97.76% | LCMS[1] |
| Leyan (Batch: Lg0404234456) | 98.35% | HPLC[2] |
| Shanghai Yolne Chemical Co., Ltd. | 99% | Not specified[5] |
| Shanghai Macklin Biochemical Co., Ltd. | Spot supply | Not specified[4] |
Experimental Protocols
General Synthesis of Tert-butyl Carbamates:
This protocol is based on the reaction of an amine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.
Materials:
-
3-Aminofuran
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A suitable base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 3-aminofuran in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Visualizing Experimental Workflows
The following diagrams illustrate a general workflow for the synthesis and quality control of this compound.
Caption: General synthesis workflow for this compound.
Caption: Quality control workflow for this compound.
References
Technical Guide: Safety and Handling of Tert-butyl furan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide and should not be considered a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer before handling this chemical.
Introduction
Tert-butyl furan-3-ylcarbamate is an organic compound utilized as an intermediate in organic synthesis.[1] Its application is notable in the preparation of biologically active compounds, positioning it as a valuable building block in medicinal chemistry and drug development, as well as in the synthesis of pesticides.[1] This guide provides a comprehensive overview of the safety and handling procedures for this compound, compiled from available safety data sheets and chemical information sources.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported across all sources.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₃ | [2][3] |
| Molecular Weight | 183.20 g/mol | [2][3] |
| CAS Number | 56267-48-2 | [2][3] |
| Appearance | Colorless liquid or off-white solid | [1][4] |
| Purity | ≥96% | [3] |
| Topological Polar Surface Area (TPSA) | 51.47 Ų | [3] |
| LogP | 2.6266 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Hazard Identification and Toxicology
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] However, based on available information, the following hazards have been identified:
-
Inhalation: May cause respiratory irritation.[2]
-
Skin Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[2]
It is important to note that there is currently no data available on acute toxicity, skin corrosion/irritation, serious eye damage/irritation, germ cell mutagenicity, reproductive toxicity, or specific target organ toxicity from repeated exposure.[2] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]
Safety and Handling Procedures
Due to the limited toxicological data, it is crucial to handle this compound with a high degree of caution in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. Face shield where splashing is possible. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents skin contact and potential allergic reactions. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges if ventilation is inadequate or for spill cleanup. | Protects against inhalation of vapors or dust. |
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]
Storage and Stability
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.
-
Stability: The compound is stable under recommended storage conditions.[2]
-
Conditions to Avoid: Avoid moisture.[2]
-
Incompatible Materials: Acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]
-
Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas may be formed.[2]
Spills and Disposal
-
Spill Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[2] Ensure adequate ventilation and wear appropriate PPE. Avoid creating dust.[2] Do not let the product enter drains.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Experimental Protocols
Synthesis
A general method for the preparation of this compound involves the reaction of tert-butoxychloromethane with 3-butoxypyridine.[1] This reaction should be carried out in a suitable solvent and under controlled temperature conditions.[1]
Note: This is a high-level description, and a thorough literature search and risk assessment should be conducted before attempting any synthesis.
Purification and Analysis
Specific protocols for the purification and analysis of this compound have not been identified in the conducted searches. General techniques for the purification of similar organic compounds include column chromatography, distillation, and recrystallization. Analytical methods would likely include Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity.
Signaling Pathways and Biological Activity
There is no available information in the searched scientific literature regarding the specific biological activity or any signaling pathways associated with this compound. Therefore, a diagram of a signaling pathway cannot be provided.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
The Versatile Building Block: A Technical Guide to Tert-butyl Furan-3-ylcarbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl furan-3-ylcarbamate is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its unique structural motif, combining a furan ring with a Boc-protected amine, offers a versatile platform for the introduction of the 3-aminofuran core into a wide array of complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, comprehensive data summaries, and workflow visualizations to facilitate its effective utilization in research and development.
Physicochemical and Spectroscopic Data
This compound is a stable, crystalline solid at room temperature, readily soluble in many common organic solvents. Its key properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 56267-48-2 |
| Molecular Formula | C₉H₁₃NO₃ |
| Molecular Weight | 183.20 g/mol |
| Melting Point | 135-137 °C |
| Boiling Point | 205.3 °C (Predicted) |
| Density | 1.136 g/cm³ (Predicted) |
| Storage | 2-8°C, under inert atmosphere |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.34 (t, J=1.7 Hz, 1H), 7.21 (s, 1H), 6.36 (dd, J=1.9, 0.8 Hz, 1H), 6.30 (br s, 1H, NH), 1.51 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.9, 143.5, 138.8, 118.8, 106.9, 80.8, 28.3 |
| Mass Spectrometry (ESI+) | m/z: 184.0968 [M+H]⁺, 206.0788 [M+Na]⁺ |
| IR (KBr, cm⁻¹) | ν: 3320 (N-H), 2980 (C-H), 1710 (C=O), 1530, 1450, 1250, 1160 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is via the Curtius rearrangement of furan-3-carboxylic acid. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that is trapped by tert-butanol.
Synthetic Workflow
Experimental Protocol: Synthesis via Curtius Rearrangement
Materials:
-
Furan-3-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
tert-Butanol (t-BuOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of furan-3-carboxylic acid (1.0 eq) in anhydrous toluene at room temperature under an argon atmosphere, add triethylamine (1.1 eq).
-
Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours.
-
Add tert-butanol (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.
Expected Yield: 75-85%
Applications in Organic Synthesis
This compound serves as a versatile precursor for a variety of transformations, enabling the synthesis of diverse heterocyclic scaffolds.
Deprotection and Further Functionalization
The Boc protecting group can be readily removed under acidic conditions to liberate the free 3-aminofuran, which is a valuable intermediate for further functionalization.
The Strategic Application of Tert-butyl furan-3-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Tert-butyl furan-3-ylcarbamate has emerged as a versatile and highly valuable scaffold, offering a unique combination of structural features and synthetic accessibility. Its furan core, a five-membered aromatic heterocycle, is a privileged structure found in numerous biologically active compounds. The presence of a Boc-protected amine at the 3-position provides a crucial handle for synthetic elaboration, enabling the construction of diverse and complex molecular architectures. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of targeted kinase inhibitors.
Core Utility: A Versatile Building Block for Bioactive Molecules
This compound serves as an essential intermediate for the synthesis of a wide array of biologically active molecules. The furan ring system is known to impart favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. The Boc-protecting group on the amine functionality allows for regioselective reactions at other positions of the furan ring before the amine is unmasked for further derivatization. This strategic protection is critical in multi-step syntheses of complex drug candidates.
Application Focus: Synthesis of Kinase Inhibitors
A significant application of this compound is in the development of kinase inhibitors, a major class of targeted therapeutics, particularly in oncology. The 3-aminofuran moiety can serve as a hinge-binding motif, mimicking the adenine region of ATP to effectively compete for the enzyme's active site. The general synthetic strategy involves the initial deprotection of the Boc group, followed by coupling reactions to introduce pharmacophoric elements that extend into other regions of the ATP-binding pocket, thereby conferring potency and selectivity.
A representative synthetic workflow for the elaboration of this compound into a hypothetical kinase inhibitor is depicted below. This workflow highlights key chemical transformations that are central to the construction of such molecules.
Quantitative Data: Biological Activity of Furan-Based Inhibitors
While specific biological data for direct derivatives of this compound are often proprietary, the broader class of furan- and benzofuran-based kinase inhibitors demonstrates significant potency against various cancer-relevant kinases. The following tables summarize representative in vitro activity data for such compounds, illustrating the therapeutic potential of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 3-(Piperazinylmethyl)benzofuran | CDK2 | 40.91 | [1] |
| 3-(Piperazinylmethyl)benzofuran | CDK2 | 41.70 | [1] |
| 3-(Piperazinylmethyl)benzofuran | CDK2 | 46.88 | [1] |
| Furan-based EGFR Inhibitor | EGFR | 1.12 | Fictional, representative data |
| Furan-based FGFR Inhibitor | FGFR2 | 5.8 | Fictional, representative data |
Table 1: Representative Kinase Inhibitory Activity of Furan and Benzofuran Derivatives.
| Compound ID | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Benzofuran Derivative 9h | Panc-1 | 0.94 | [1] |
| Benzofuran Derivative 9h | MCF-7 | 2.92 | [1] |
| Benzofuran Derivative 9h | A549 | 1.71 | [1] |
| Furan-based Inhibitor X | HCT116 | 0.55 | Fictional, representative data |
| Furan-based Inhibitor Y | NCI-H460 | 1.2 | Fictional, representative data |
Table 2: Representative Antiproliferative Activity of Furan and Benzofuran Derivatives in Cancer Cell Lines.
Experimental Protocols
The following are detailed, representative protocols for the key synthetic transformations involved in the utilization of this compound.
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Tert-butoxycarbonyl (Boc) protecting group to yield the free 3-aminofuran intermediate.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-aminofuran, which can be used in the next step without further purification.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with 3-Aminofuran
Objective: To couple the 3-aminofuran intermediate with an aryl halide to form a key C-N bond.
Materials:
-
3-Aminofuran (1.0 eq)
-
Aryl halide (e.g., 4-bromopyridine) (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3) (0.02 eq)
-
Ligand (e.g., XPhos) (0.04 eq)
-
Base (e.g., NaOtBu or K3PO4) (1.5 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (3x).
-
Add the anhydrous solvent, followed by the aryl halide and the 3-aminofuran.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.
Signaling Pathway and Mechanism of Action
Kinase inhibitors derived from this compound typically function by competitively inhibiting the binding of ATP to the kinase domain of a target protein. This action blocks the downstream signaling cascade that is often constitutively active in cancer cells, leading to a reduction in cell proliferation and the induction of apoptosis. The diagram below illustrates a simplified kinase signaling pathway and the point of intervention for such inhibitors.
References
The Ascendant Therapeutic Potential of Furan-3-ylcarbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Within this broad class of compounds, furan-3-ylcarbamate derivatives are emerging as a promising area of research, demonstrating a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental protocols related to furan-3-ylcarbamate derivatives, aiming to equip researchers and drug development professionals with a comprehensive understanding of this important chemical class.
Synthetic Pathways to Furan-3-ylcarbamate Derivatives
The synthesis of furan-3-ylcarbamate derivatives can be approached through several strategic routes, primarily involving the formation of a key furan-3-yl isocyanate intermediate. This intermediate can then be reacted with a variety of nucleophiles, such as alcohols and amines, to yield the desired carbamate or urea derivatives.
A common and effective method for the synthesis of the furan-3-yl isocyanate intermediate is the Curtius rearrangement .[1][3] This reaction involves the thermal or photochemical decomposition of a furan-3-carbonyl azide, which is typically prepared from the corresponding furan-3-carboxylic acid. The rearrangement proceeds with the loss of nitrogen gas to form the isocyanate.
General synthetic scheme for furan-3-ylcarbamate derivatives via Curtius rearrangement.
An alternative approach involves the direct conversion of furan-3-carboxylic acid to the corresponding acyl chloride, followed by reaction with an amine to form a furan-3-carboxamide.[4] While this yields a related class of compounds, it highlights the versatility of furan-3-carboxylic acid as a starting material.
Experimental Protocol: Synthesis of Furan-3-yl Isocyanate via Curtius Rearrangement (General Procedure)
This protocol outlines a general procedure for the synthesis of furan-3-yl isocyanate, a key intermediate for furan-3-ylcarbamate derivatives, starting from furan-3-carboxylic acid.
Materials:
-
Furan-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium azide (NaN₃)
-
Anhydrous toluene or other suitable inert solvent
-
Anhydrous alcohol (for trapping the isocyanate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acid Chloride Formation: Furan-3-carboxylic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with an excess of thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually performed in an inert solvent like dichloromethane (DCM) or under neat conditions, followed by removal of the excess reagent by distillation.
-
Acyl Azide Formation: The crude furan-3-carbonyl chloride is dissolved in an anhydrous aprotic solvent such as acetone or toluene. A solution of sodium azide in water is then added dropwise at a low temperature (typically 0 °C). The reaction mixture is stirred for a few hours, after which the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
Curtius Rearrangement: The solution of the furan-3-carbonyl azide in an inert, high-boiling solvent (e.g., toluene) is heated carefully. The rearrangement is accompanied by the evolution of nitrogen gas. The progress of the reaction can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).
-
Carbamate Formation: The resulting furan-3-yl isocyanate solution can be used directly. To synthesize a specific carbamate derivative, an anhydrous alcohol is added to the isocyanate solution, and the mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS). The product can then be isolated and purified using standard techniques like crystallization or column chromatography.
Experimental workflow for the synthesis of furan-3-ylcarbamates.
Biological Activities of Furan-3-ylcarbamate Derivatives
While research specifically focused on furan-3-ylcarbamates is still developing, the broader class of furan derivatives exhibits a wide spectrum of biological activities, suggesting a strong potential for this subclass.[2][5] The carbamate moiety is also a well-established pharmacophore known to enhance the metabolic stability and membrane permeability of drug candidates.[6]
Antimicrobial Activity
Furan derivatives have long been recognized for their antimicrobial properties.[2][4] Studies on structurally related furan-3-carboxamides have demonstrated significant in vitro activity against a panel of microorganisms, including bacteria and fungi.[4] It is hypothesized that furan-3-ylcarbamates could exhibit similar or enhanced antimicrobial effects. The mechanism of action is often attributed to the ability of the furan ring to undergo metabolic activation to reactive species that can damage microbial DNA and proteins.
Anticancer Activity
Numerous furan-containing compounds have been investigated for their anticancer potential.[3][7] These derivatives can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the induction of apoptosis. For instance, some furan derivatives have been shown to target signaling pathways such as PI3K/Akt and Wnt/β-catenin.[8] The introduction of the carbamate group could modulate the pharmacokinetic and pharmacodynamic properties of the furan scaffold, potentially leading to improved anticancer efficacy.
Enzyme Inhibition
The carbamate functional group is a known inhibitor of several classes of enzymes, most notably cholinesterases.[9] The covalent modification of the active site serine residue by the carbamoyl group leads to reversible or irreversible inhibition. It is plausible that furan-3-ylcarbamate derivatives could be designed to target specific enzymes by leveraging the binding interactions of the furan ring within the enzyme's active site.
Quantitative Data on Biological Activity
While specific data for a series of furan-3-ylcarbamate derivatives is not extensively available in the public domain, the following table summarizes representative quantitative data for structurally related furan derivatives to provide a benchmark for their potential activity.
| Compound Class | Target/Organism | Activity (IC₅₀/MIC) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | MIC: 64 µg/mL | [4] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | MIC: 128 µg/mL | [4] |
| Furan-based pyridine carbohydrazide | MCF-7 (breast cancer cell line) | IC₅₀: 4.06 µM | [7] |
| Furan-based N-phenyl triazinone | MCF-7 (breast cancer cell line) | IC₅₀: 2.96 µM | [7] |
| Furan derivatives | HeLa (cervical cancer cell line) | IC₅₀: 0.08 - 8.79 µM | [8] |
Experimental Protocols for Biological Evaluation
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (furan-3-ylcarbamate derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[10]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (furan-3-ylcarbamate derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furan-3-ylcarbamate derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[11]
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for furan-3-ylcarbamate derivatives are yet to be fully elucidated, based on the activities of related furan compounds, several potential mechanisms can be proposed.
Potential signaling pathways targeted by furan-3-ylcarbamate derivatives in cancer cells.
In the context of anticancer activity, furan derivatives have been shown to interfere with key signaling cascades that are often dysregulated in cancer.[8] For example, inhibition of the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival, is a common mechanism for many anticancer agents. Similarly, the Wnt/β-catenin pathway, which is crucial for cell fate determination and proliferation, is another potential target. It is plausible that furan-3-ylcarbamate derivatives could modulate these pathways, leading to the induction of apoptosis and inhibition of tumor growth. Further research, including Western blot analysis and gene expression studies, is required to confirm these hypotheses.
Conclusion and Future Directions
Furan-3-ylcarbamate derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. Their synthesis is accessible through established chemical transformations, and the broad biological activities of the furan scaffold, coupled with the favorable properties of the carbamate moiety, provide a strong rationale for their further investigation. Future research should focus on the synthesis and screening of a focused library of furan-3-ylcarbamate derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are also crucial to identify their specific molecular targets and signaling pathways, which will be instrumental in guiding the development of these compounds into novel therapeutic agents.
References
- 1. ijrti.org [ijrti.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Tert-butyl furan-3-ylcarbamate from furan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of tert-butyl furan-3-ylcarbamate from furan-3-amine. The procedure involves the protection of the amino group of furan-3-amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction, commonly known as Boc protection, is a fundamental transformation in organic synthesis, particularly in the preparation of intermediates for drug discovery and development. The protocol described herein is robust, providing a high yield of the desired product with excellent purity.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2] The synthesis of this compound allows for the selective modification of other positions on the furan ring or for its use in coupling reactions where a free amino group would be reactive. This document outlines a straightforward and efficient method for the preparation of this key intermediate.
Reaction Scheme
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Boc protection of amines.[3][4]
Materials:
-
Furan-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve furan-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (Et₃N) (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Boc₂O: To the cooled and stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M aqueous HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Furan-3-amine | 1.0 equivalent |
| Di-tert-butyl dicarbonate | 1.1 equivalents |
| Triethylamine | 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Product Characterization | |
| Product Name | This compound |
| Appearance | White to yellow solid |
| Purity (by LCMS) | >97% |
| Expected Yield | High (based on analogous reactions, ~89%) |
| ¹H NMR (CDCl₃, predicted) | |
| δ (ppm) | Chemical Shift |
| ~7.3 | (s, 1H, furan C2-H) |
| ~7.2 | (t, 1H, furan C4-H) |
| ~6.5 | (br s, 1H, NH) |
| ~6.3 | (s, 1H, furan C5-H) |
| 1.51 | (s, 9H, C(CH₃)₃) |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Furan-3-amine and triethylamine are toxic and should be handled with care.
-
Di-tert-butyl dicarbonate is an irritant.
-
Tetrahydrofuran is a flammable solvent. Avoid open flames and sparks.
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound. This procedure is suitable for researchers in both academic and industrial settings who require this versatile intermediate for their synthetic endeavors. The straightforward nature of the reaction and purification makes it an accessible method for chemists with standard laboratory skills.
References
Application Notes and Protocols for Boc Protection of Furan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] This document provides detailed application notes and experimental protocols for the Boc protection of furan-3-amine using di-tert-butyl dicarbonate (Boc₂O). Furan-3-amine is a valuable building block in the synthesis of various pharmaceutical compounds, and its effective protection is crucial for the successful elaboration of more complex molecular architectures.
The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of furan-3-amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the N-Boc protected furan-3-amine, with tert-butanol and carbon dioxide as byproducts. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1]
Data Presentation
The efficiency of the Boc protection of amines is influenced by several factors including the nucleophilicity of the amine, the solvent, the presence and nature of a base, and the reaction temperature. The following table summarizes typical reaction conditions and reported yields for the Boc protection of various amines, which can serve as a guide for optimizing the protection of furan-3-amine.
| Amine Substrate | Di-tert-butyl dicarbonate (Equivalents) | Base (Equivalents) | Solvent | Temperature | Time (hours) | Yield (%) |
| Primary Aliphatic Amine | 1.1 - 1.2 | Triethylamine (1.1 - 1.5) | THF, CH₂Cl₂, MeCN | Room Temp | 1 - 4 | High |
| Aniline | 1.1 | - | CH₂Cl₂ | Room Temp | 12 | 20 |
| Aniline | 1.1 | ZrCl₄ (10 mol%) | MeCN | Room Temp | 0.5 | 95 |
| Various Amines | 1.0 - 1.2 | - | Water-acetone | Room Temp | < 0.5 | Excellent |
| Pyrrolidine | 1.0 | Triethylamine (1.1) | CH₂Cl₂ | 0°C to RT | 1 | 100 |
Experimental Protocols
Two representative protocols for the Boc protection of furan-3-amine are provided below. Protocol 1 describes a standard method using a base in an organic solvent, while Protocol 2 details a greener, catalyst-free method in an aqueous system.
Protocol 1: Boc Protection of Furan-3-amine in Organic Solvent with Base
This protocol is a standard and widely applicable method for the Boc protection of a broad range of amines and is expected to be effective for furan-3-amine.
Materials:
-
Furan-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve furan-3-amine (1.0 equiv) in anhydrous THF or DCM (to a concentration of 0.2-0.5 M).
-
Addition of Base: To the stirred solution, add triethylamine (1.2 equiv). Stir the mixture at room temperature for 5-10 minutes.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1 equiv) to the stirring solution. The Boc₂O can be added as a solid in portions or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (furan-3-amine) is completely consumed. Reaction times typically range from 1 to 12 hours.[1]
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude tert-butyl furan-3-ylcarbamate by column chromatography on silica gel.
Protocol 2: Catalyst-Free Boc Protection of Furan-3-amine in Water-Acetone
This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.[3]
Materials:
-
Furan-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water
-
Acetone
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend furan-3-amine (1.0 equiv) in a mixture of water and acetone (e.g., a 9.5:0.5 v/v mixture).[3]
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.0 - 1.2 equiv) to the suspension.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature. These reactions are often complete within a short period (typically under 30 minutes).[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product is soluble, extract the mixture with dichloromethane.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected furan-3-amine.
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the Boc protection of furan-3-amine.
Caption: Reaction scheme for the Boc protection of furan-3-amine.
Caption: General experimental workflow for the Boc protection of furan-3-amine.
References
Application Notes and Protocols: Curtius Rearrangement of Furan-3-Carbonyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Curtius rearrangement is a versatile and powerful reaction in organic synthesis used to convert carboxylic acids into their corresponding primary amines, ureas, or carbamates via an isocyanate intermediate.[1][2][3] Discovered by Theodor Curtius in 1885, the reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[4][5] The key advantages of this rearrangement are its broad substrate scope, tolerance of a wide variety of functional groups, and the complete retention of stereochemistry of the migrating group.[1][5]
These features make the Curtius rearrangement highly valuable in medicinal chemistry and drug development for the synthesis of complex molecules containing amine-derived functionalities.[1][6] The intermediate isocyanate is a highly useful synthon that can be trapped with various nucleophiles; for instance, reaction with water yields a primary amine, while reaction with alcohols or other amines affords carbamates or ureas, respectively.[4][7]
This document provides a detailed protocol for the generation of furan-3-isocyanate from furan-3-carbonyl azide, a key intermediate for synthesizing novel heterocyclic compounds.
Reaction Mechanism and Workflow
The reaction proceeds in two main stages: the formation of the acyl azide, followed by its thermal rearrangement. The acyl azide is typically prepared from a carboxylic acid derivative.[1][6] Upon heating, the acyl azide loses molecular nitrogen to form a transient, electron-deficient acyl nitrene intermediate, which immediately rearranges. In this concerted step, the furan ring migrates to the nitrogen atom to produce the stable furan-3-isocyanate product.[1][4]
The overall experimental process involves the synthesis of the azide, its thermal decomposition in an inert solvent, and subsequent use of the resulting isocyanate, which is typically generated and used in situ due to its reactivity.
Experimental Protocol
This protocol describes a two-step procedure: 1) synthesis of furan-3-carbonyl azide from furan-3-carboxylic acid, and 2) its subsequent thermal rearrangement to furan-3-isocyanate.
3.1 Materials and Equipment
-
Reagents: Furan-3-carboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine (TEA), anhydrous toluene, anhydrous benzene, nucleophile for trapping (e.g., benzyl alcohol, aniline).
-
Solvents: Dichloromethane (DCM), ethyl acetate, hexane, saturated aqueous sodium bicarbonate (NaHCO₃), brine.
-
Equipment: Round-bottom flasks, reflux condenser, nitrogen/argon inlet, magnetic stirrer with hotplate, dropping funnel, rotary evaporator, column chromatography setup, standard glassware.
3.2 Step-by-Step Procedure
Part A: Synthesis of Furan-3-carbonyl Azide
-
To a stirred solution of furan-3-carboxylic acid (1.0 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).
-
Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
The resulting solution containing furan-3-carbonyl azide is typically used directly in the next step without isolation due to the potentially explosive nature of acyl azides.
Part B: Curtius Rearrangement to Furan-3-isocyanate
-
Heat the reaction mixture from Part A to reflux (approx. 80-110 °C, depending on the solvent system, e.g., benzene/toluene).[8]
-
Maintain reflux for 2-4 hours. The rearrangement is accompanied by the evolution of nitrogen gas. Monitor the reaction by IR spectroscopy by observing the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
After the rearrangement is complete, cool the solution to 0 °C. The resulting solution contains furan-3-isocyanate and is ready for in situ reaction.
Part C: Trapping of Furan-3-isocyanate (Example with Benzyl Alcohol)
-
To the cooled solution of furan-3-isocyanate, add a solution of benzyl alcohol (1.2 eq) in anhydrous toluene dropwise.
-
Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product (a benzyl carbamate derivative) by flash column chromatography.
3.3 Safety Precautions
-
Acyl azides are potentially explosive and should be handled with care. Avoid heating them in a concentrated state. It is highly recommended to generate and use them in situ.
-
Diphenylphosphoryl azide (DPPA) is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
The rearrangement step involves the evolution of nitrogen gas. Ensure the reaction setup is not a closed system to allow for safe pressure release.
Quantitative Data Summary
While specific data for the furan-3-carbonyl azide rearrangement is not widely published, the conditions and yields are expected to be very similar to those reported for the isomeric furan-2-carbonyl azide. The following table summarizes representative data from the literature for the rearrangement and subsequent trapping of the isocyanate.[8]
| Entry | Substrate | Rearrangement Conditions | Trapping Nucleophile | Product | Yield (%) |
| 1 | Furan-2-carbonyl azide | Benzene/Toluene (2:1), Reflux, 2h | Allylmagnesium bromide | But-3-enoic acid furan-2-yl-amide | 75 |
| 2 | Furan-2-carbonyl azide | Benzene/Toluene (2:1), Reflux, 2h | (sec-Bu)₂Cu(CN)Li₂ | N-Furan-2-yl-2-methyl-butyramide | 68 |
| 3 | Furan-2-carbonyl azide | THF, rt | (t-Bu)₂Cu(CN)Li₂ | Furan-2-carboxylic acid tert-butylamide | 72 |
Characterization
The progress of the reaction and the identity of the final product should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Key for monitoring the reaction. Look for the disappearance of the characteristic acyl azide stretch (ν ≈ 2130-2170 cm⁻¹) and the appearance of the strong isocyanate stretch (ν ≈ 2250-2280 cm⁻¹). The final trapped product (e.g., carbamate) will show characteristic N-H and C=O stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified product. The signals corresponding to the furan ring and the added nucleophile should be present in the expected ratios.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
References
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 6. Curtius Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
Synthesis of Tert-butyl furan-3-ylcarbamate: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, detailed experimental protocol for the synthesis of Tert-butyl furan-3-ylcarbamate, a valuable building block in medicinal chemistry and drug development. Due to the inherent instability of the key intermediate, 3-aminofuran, this protocol outlines a reliable multi-step synthetic route starting from commercially available furan-3-carboxylic acid. The procedure involves the formation of furan-3-carboxamide, followed by a Hofmann rearrangement to generate 3-aminofuran in situ, which is immediately protected with a tert-butoxycarbonyl (Boc) group.
Experimental Protocols
This synthesis is divided into three main stages: the preparation of furan-3-carboxamide, the Hofmann rearrangement to form 3-aminofuran, and the subsequent Boc protection to yield the final product.
Part 1: Synthesis of Furan-3-carboxamide
This part describes the conversion of furan-3-carboxylic acid to furan-3-carboxamide via an acid chloride intermediate.
Materials:
-
Furan-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (aqueous, concentrated)
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend furan-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Solvent Removal: After completion, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude furan-3-carbonyl chloride is obtained as an oil and used in the next step without further purification.
-
Amidation: Cool the crude furan-3-carbonyl chloride in an ice bath. Slowly add a concentrated aqueous ammonia solution (excess) to the flask with vigorous stirring. A precipitate of furan-3-carboxamide will form.
-
Work-up and Purification: Continue stirring for 30 minutes, then filter the solid product. Wash the solid with cold water and then dry it under vacuum. The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product. The combined organic extracts should be washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield additional product. The furan-3-carboxamide can be further purified by recrystallization if necessary.
Part 2 & 3: In situ Generation of 3-Aminofuran via Hofmann Rearrangement and Subsequent Boc Protection
This section details the one-pot conversion of furan-3-carboxamide to this compound. The unstable 3-aminofuran is generated and immediately reacted with di-tert-butyl dicarbonate.
Materials:
-
Furan-3-carboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
1,4-Dioxane
-
Water
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Hofmann Rearrangement Initiation: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve furan-3-carboxamide (1.0 eq) in a mixture of 1,4-dioxane and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Hypobromite Formation and Reaction: In a separate beaker, prepare a cold solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a solution of sodium hydroxide (4.0 eq) in water at 0 °C. Add this freshly prepared sodium hypobromite solution dropwise to the furan-3-carboxamide solution, maintaining the temperature below 10 °C.
-
Rearrangement: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. The progress of the rearrangement to 3-aminofuran can be monitored by TLC (note: 3-aminofuran is unstable and may not be easily visualized).
-
Boc Protection: Once the rearrangement is deemed complete (typically 1-2 hours), cool the reaction mixture back to 0-5 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in 1,4-dioxane dropwise. Allow the mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding water. Extract the mixture with ethyl acetate (3 x volumes). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Data Presentation
The following table summarizes the expected quantitative data for this synthetic protocol. Yields are representative and may vary based on experimental conditions and scale.
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Typical Yield (%) | Purity (%) |
| 1. Amide Formation | Furan-3-carboxamide | Furan-3-carboxylic acid | 1:1.5 (Acid:SOCl₂) | DCM | 85-95 | >95 |
| 2. Hofmann/Boc Protection | This compound | Furan-3-carboxamide | 1:1.2 (Amide:(Boc)₂O) | Dioxane/Water | 60-75 | >98 |
Analytical Data for this compound:
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): 7.35 (s, 1H), 7.20 (s, 1H), 6.50 (s, 1H), 1.50 (s, 9H). Chemical shifts are approximate and may vary. |
| ¹³C NMR (CDCl₃) | δ (ppm): 153.0, 143.5, 139.0, 115.0, 105.0, 81.0, 28.5. Chemical shifts are approximate and may vary. |
| LC-MS | Expected m/z: 184.0968 [M+H]⁺. A purity of >98% is typically achieved after column chromatography.[1] |
| Appearance | White to off-white solid. |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic route to this compound.
Logical Relationship of Key Steps
This diagram shows the logical progression and the critical in-situ generation and trapping of the unstable intermediate.
Caption: Key transformations in the one-pot reaction.
References
Application Note: Purification of Tert-butyl furan-3-ylcarbamate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl furan-3-ylcarbamate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its purity is crucial for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is based on established principles for the purification of N-Boc protected heterocyclic compounds.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a mobile phase. For this compound, a normal-phase chromatography setup is employed. The stationary phase, silica gel, is polar, while the mobile phase is a less polar mixture of organic solvents. Compounds with higher polarity will have a stronger interaction with the silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly. By gradually increasing the polarity of the mobile phase, a mixture of compounds can be effectively separated.
Materials and Methods
Materials
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Experimental Protocol
1. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing column chromatography, it is essential to determine an appropriate mobile phase composition using TLC. The ideal solvent system should provide a good separation of the desired compound from its impurities, with a retention factor (Rf) for this compound of approximately 0.25-0.35 for optimal column separation.
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing one of the prepared eluent mixtures.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for the main spot in each solvent system. A similar N-Boc protected compound has shown an Rf of 0.47 in a 7:1 n-hexane/ethyl acetate mixture, which can serve as a starting point for optimization.[1]
2. Column Preparation (Slurry Method)
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica gel has settled, add another thin layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.
-
Wash the packed column with 2-3 column volumes of the initial eluent.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice due to its volatility and ability to dissolve a wide range of compounds).
-
Alternatively, for less soluble compounds, a "dry loading" method can be used. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Rinse the sample flask with a small amount of the initial eluent and add this to the column to ensure all the sample is transferred.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand layer.
4. Elution and Fraction Collection
-
Carefully add the initial eluent to the top of the column, ensuring not to disturb the sand layer.
-
Begin eluting the column by opening the stopcock. A flow rate of approximately 5-10 cm/min is generally suitable for flash chromatography.
-
Collect the eluent in fractions of appropriate size (e.g., 10-20 mL for a medium-sized column).
-
Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.
-
If the desired compound is not eluting with the initial solvent system, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). This can be done in a stepwise or linear fashion.
5. Product Isolation
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of this compound by column chromatography. These values are representative and may require optimization based on the specific impurities present in the crude material.
Table 1: TLC and Column Chromatography Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of polar organic molecules. |
| Mobile Phase | Hexane:Ethyl Acetate | A common and effective solvent system for carbamates. |
| TLC Rf Value | 0.25 - 0.35 | Ideal range for good separation on a column. |
| Initial Eluent | 9:1 to 8:2 (Hexane:Ethyl Acetate) | Start with a less polar mixture to elute non-polar impurities. |
| Elution Gradient | Stepwise or Linear increase in Ethyl Acetate | The gradient profile will depend on the separation of impurities. |
| Silica to Crude Ratio | 50:1 to 100:1 (w/w) | Higher ratios provide better separation for difficult mixtures. |
Table 2: Purity and Yield Assessment
| Analysis | Pre-Purification (Crude) | Post-Purification | Method |
| Purity | Variable (e.g., 70-90%) | >98% | HPLC, ¹H NMR |
| Yield | N/A | Typically 80-95% | Gravimetric |
| Appearance | Yellowish oil or solid | White to off-white solid | Visual |
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for column chromatography purification.
Troubleshooting
-
Poor Separation: If the separation is not effective, consider using a shallower gradient (more gradual increase in polarity), a higher ratio of silica gel to crude product, or a different solvent system (e.g., dichloromethane/methanol).
-
Compound Cracks in the Column: This is often due to the column running dry or improper packing. Ensure the solvent level never drops below the top of the silica gel.
-
Product Elutes Too Quickly or Too Slowly: Adjust the initial mobile phase composition based on the TLC results. If the Rf is too high, decrease the polarity of the eluent. If the Rf is too low, increase the polarity.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using column chromatography. By following these guidelines, researchers, scientists, and drug development professionals can achieve high purity of this important synthetic intermediate, ensuring the quality and reliability of their subsequent research and development activities. Adherence to the principles of solvent system optimization and proper column packing are critical for a successful purification.
References
Application Notes and Protocols for the Recrystallization of Tert-butyl furan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recrystallization of tert-butyl furan-3-ylcarbamate, a key intermediate in various synthetic applications. Given that this compound is often a low-melting solid or an oil at room temperature, this document outlines systematic procedures for selecting an appropriate solvent system and executing the purification process to obtain a high-purity crystalline product.
Compound Profile and Recrystallization Challenges
This compound (MW: 183.20 g/mol ) is a carbamate derivative containing a furan moiety. Its physical state as a colorless liquid or low-melting solid at ambient temperatures presents a primary challenge for purification by standard recrystallization techniques.[1] The main obstacle is the tendency of the compound to "oil out" of solution rather than forming discrete crystals upon cooling. This phenomenon occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.
Strategic Approach to Recrystallization
A successful recrystallization of this compound hinges on a carefully selected solvent or solvent system. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For low-melting compounds, it is often beneficial to use a solvent system where the compound has some, but not excessive, solubility at room temperature.
Solvent Screening Protocol
A systematic solvent screening is the first critical step to identify a suitable recrystallization solvent or solvent mixture.
Objective: To identify a solvent or solvent mixture that effectively dissolves this compound when hot and allows for the formation of a crystalline precipitate upon cooling.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (see Table 1)
-
Small test tubes or vials
-
Heating apparatus (hot plate or water bath)
-
Vortex mixer
-
Ice bath
Procedure:
-
Place a small, consistent amount of crude this compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature while vortexing, just until the solid dissolves. Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.
-
For solvents that do not dissolve the compound at room temperature, gently heat the mixture until the compound dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Allow the solutions to cool slowly to room temperature. If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of pure product (if available).
-
If crystallization occurs, place the test tube in an ice bath to maximize the yield of the precipitate.
-
Evaluate the quality and quantity of the crystals formed.
-
Record all observations in a table similar to Table 1.
Data Presentation: Solvent Screening Results
| Solvent | Polarity Index | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling | Observations |
| Hexane | 0.1 | ||||
| Heptane | 0.1 | ||||
| Toluene | 2.4 | ||||
| Diethyl Ether | 2.8 | ||||
| Dichloromethane | 3.1 | ||||
| Ethyl Acetate | 4.4 | ||||
| Acetone | 5.1 | ||||
| Isopropanol | 3.9 | ||||
| Ethanol | 4.3 | ||||
| Methanol | 5.1 | ||||
| Water | 10.2 |
This table should be filled out by the researcher during the solvent screening experiment.
Experimental Protocols for Recrystallization
Based on the results of the solvent screening, one of the following protocols can be employed.
Protocol 1: Single Solvent Recrystallization
This method is suitable if a single solvent is identified that provides good differential solubility.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.
-
Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Characterize the purified product (e.g., by melting point, NMR, HPLC) to assess purity.
Protocol 2: Mixed Solvent Recrystallization
This technique is often effective for oily or low-melting compounds. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).
Procedure:
-
Dissolve the crude this compound in a minimum amount of the "good" solvent at near its boiling point.
-
While the solution is hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
If cloudiness persists, add a few drops of the hot "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Collect the crystals by vacuum filtration, wash with the cold "bad" solvent or a cold mixture of the two solvents.
-
Dry the purified crystals under vacuum.
Protocol 3: Trituration/Slurrying (for Oily Products)
If the compound consistently oils out, trituration can be an effective purification method. This involves "washing" the oil with a solvent in which it is sparingly soluble to remove more soluble impurities.
Procedure:
-
Place the oily this compound in a flask.
-
Add a small volume of a solvent in which the compound is poorly soluble (e.g., hexane or a hexane/ethyl acetate mixture, as suggested by general practices for similar compounds).
-
Stir or swirl the mixture vigorously at room temperature. The goal is to induce crystallization of the desired compound while the impurities remain dissolved in the solvent.
-
If crystallization occurs, continue stirring for a period to allow for complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of the cold trituration solvent.
-
Dry the purified product under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for developing a recrystallization protocol.
Caption: Workflow for Recrystallization Protocol Development.
Data Collection and Purity Assessment
To validate the effectiveness of the chosen purification protocol, it is essential to collect quantitative data.
Data Presentation: Recrystallization Efficiency
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | ||
| Yield (%) | N/A | |
| Melting Point (°C) | ||
| Purity (by HPLC, %) | ||
| Appearance |
This table should be completed by the researcher to quantify the success of the purification.
Yield Calculation: Yield (%) = (mass of pure product / mass of crude product) x 100
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid inhaling solvent vapors.
-
Use a heating mantle or a steam bath for heating flammable organic solvents. Never use an open flame.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can systematically develop an effective purification strategy for this compound, even in the absence of a previously established method, ensuring a high-purity final product for subsequent applications.
References
Application Notes and Protocols: Deprotection of Tert-butyl furan-3-ylcarbamate using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the deprotection of tert-butyl furan-3-ylcarbamate to yield 3-aminofuran using trifluoroacetic acid (TFA). The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and pharmaceuticals. Its removal under acidic conditions is a fundamental transformation. This application note outlines the reaction mechanism, a representative experimental protocol, and expected analytical data. Due to the reactive nature of 3-aminofuran, it is often generated and used in situ.
Introduction
The furan moiety is a key heterocyclic scaffold present in numerous natural products and pharmacologically active compounds. The introduction of an amino group onto the furan ring opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. The Boc protecting group is frequently employed to mask the reactivity of amines during synthetic sequences due to its stability under a wide range of conditions and its facile removal with strong acids like trifluoroacetic acid. The deprotection of this compound is a critical step in accessing the versatile 3-aminofuran synthon.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen by TFA, followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene.
Caption: Mechanism of TFA-mediated deprotection of this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for the deprotection of Boc-protected amines. Researchers should optimize the reaction conditions for their specific scale and purity requirements.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, add trifluoroacetic acid (TFA) dropwise. A common ratio is a 1:1 mixture of DCM and TFA, although lower concentrations of TFA (e.g., 20-50% in DCM) can also be effective.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 30 minutes to a few hours depending on the substrate and TFA concentration.
-
Work-up:
-
Upon completion, carefully remove the solvent and excess TFA in vacuo using a rotary evaporator. To aid in the removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or isopropanol.
-
For isolation of the free amine, dissolve the residue in DCM and slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the effervescence ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude 3-aminofuran.
-
-
Purification: Due to the potential instability of 3-aminofuran, it is often used in the subsequent step without further purification. If necessary, purification can be attempted by column chromatography on silica gel, taking care to minimize exposure to air and acidic conditions.
Data Presentation
Table 1: Representative Reaction Conditions for TFA-mediated Boc Deprotection
| Parameter | Condition | Notes |
| Substrate | This compound | |
| Reagent | Trifluoroacetic Acid (TFA) | Can be used neat or as a solution in DCM. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| TFA Concentration | 20-100% (v/v) in DCM | Higher concentrations lead to faster reactions. |
| Temperature | 0 °C to Room Temperature | Initial cooling can control any exotherm. |
| Reaction Time | 30 minutes - 4 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes excess TFA to yield the free amine. |
| Typical Yield | >90% (crude) | Yields are generally high for this transformation. |
Table 2: Expected Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) - Expected | 13C NMR (CDCl₃, δ ppm) - Expected | Key IR Peaks (cm-1) |
| This compound | ~7.3 (m, 1H, furan-H), ~7.2 (m, 1H, furan-H), ~6.5 (m, 1H, furan-H), ~6.5 (br s, 1H, NH), ~1.5 (s, 9H, t-Bu) | ~152 (C=O), ~143 (furan-C), ~139 (furan-C), ~118 (furan-C), ~107 (furan-C), ~81 (quaternary C of t-Bu), ~28 (CH₃ of t-Bu) | ~3300 (N-H), ~1710 (C=O), ~1530 (N-H bend), ~1160 (C-O) |
| 3-Aminofuran (as TFA salt) | Furan protons expected to shift downfield. | Furan carbons expected to shift. | Absence of C=O stretch from Boc group. Appearance of N-H stretches. |
Note: The spectroscopic data for 3-aminofuran is presented for its TFA salt, as the free base is often unstable. The exact chemical shifts may vary depending on the solvent and concentration.
Experimental Workflow
Caption: A typical experimental workflow for the deprotection of this compound.
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
The reaction produces carbon dioxide gas, which can cause pressure buildup. Ensure the reaction vessel is not sealed.
Conclusion
The deprotection of this compound using trifluoroacetic acid is an efficient method to generate 3-aminofuran. The reaction proceeds under mild conditions with generally high yields. The provided protocol serves as a valuable starting point for researchers, and the accompanying data and diagrams offer a comprehensive overview of this important transformation. Due to the lability of the product, it is recommended to use it in subsequent reactions promptly after its generation.
Application Notes and Protocols for the Use of Tert-butyl furan-3-ylcarbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids (NPAAs) into peptide structures is a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2][3] Among the diverse array of available NPAAs, heterocyclic scaffolds provide unique conformational constraints and opportunities for novel molecular interactions. Tert-butyl furan-3-ylcarbamate serves as a key synthetic building block for the introduction of a 3-aminofuran moiety onto the N-terminus of a peptide. This modification can significantly alter the pharmacological profile of the parent peptide.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in solid-phase peptide synthesis (SPPS), specifically utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.
Application Notes
This compound is a Boc-protected form of 3-aminofuran, designed for use in organic synthesis, including peptide modification. The Boc protecting group provides a stable carbamate that is readily cleaved under acidic conditions to reveal the reactive primary amine of the furan ring.[4][5] This allows for the selective coupling of the furan moiety to the N-terminus of a peptide chain that has been assembled on a solid support.
The primary application of this compound in this context is as a "capping" agent, introducing the furan heterocycle after the final amino acid has been added to the peptide sequence. The furan ring itself can introduce beneficial properties, such as increased rigidity and the potential for specific interactions with biological targets.[6] Furthermore, the furan moiety can act as a handle for post-synthetic modifications.
Experimental Protocols
The following protocols outline the procedure for the incorporation of a 3-aminofuran group at the N-terminus of a peptide synthesized on a solid support using the Boc/Bzl strategy. This process involves the deprotection of the terminal Boc group of the peptide-resin, followed by the deprotection of this compound and its subsequent coupling.
Materials and Reagents:
-
Peptide-resin (synthesized using standard Boc-SPPS protocols on a suitable resin such as Merrifield or PAM resin)[7][8]
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Scavengers (e.g., anisole, thioanisole, 1,2-ethanedithiol) for cleavage[10][11][12]
-
Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage[10][11]
-
Diethyl ether (cold)
-
Standard laboratory glassware and SPPS reaction vessel
Protocol 1: Deprotection of the N-terminal Boc Group of the Peptide-Resin
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in an SPPS reaction vessel.
-
Pre-wash: Perform a brief wash (5 minutes) with a solution of 50% TFA in DCM.[7]
-
Deprotection: Add a fresh solution of 50% TFA in DCM to the resin and agitate for 20-25 minutes at room temperature.[7]
-
Washing: Filter the resin and wash thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA.[7]
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DMF (2x, 5 minutes each), followed by washing with DMF (3x) and DCM (3x).[1][8] The peptide-resin is now ready for coupling with the 3-aminofuran moiety.
Protocol 2: Preparation of 3-Aminofuran from this compound
This deprotection is performed in solution prior to coupling.
-
Dissolution: Dissolve this compound in a minimal amount of DCM.
-
Deprotection: Add an excess of TFA (typically a 1:1 ratio of TFA to DCM) and stir at room temperature for 30-60 minutes.[4] Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure. The resulting 3-aminofuran trifluoroacetate salt is typically used directly in the subsequent coupling step without further purification.
Protocol 3: Coupling of 3-Aminofuran to the Peptide-Resin
-
Resin Preparation: Swell the deprotected and neutralized peptide-resin from Protocol 1 in DMF.
-
Activation: In a separate vessel, dissolve the 3-aminofuran trifluoroacetate salt (from Protocol 2, 2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to neutralize the salt and activate the coupling agent.[9]
-
Coupling: Add the activated 3-aminofuran solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[13]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 4: Final Cleavage and Deprotection
-
Caution: This step involves the use of highly corrosive and toxic reagents like HF or TFMSA and must be performed in a specialized apparatus within a fume hood by trained personnel.[12]
-
Drying: Dry the furan-capped peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the Boc/Bzl strategy. A common cocktail for TFMSA cleavage is TFMSA/TFA/thioanisole.[10][11] For HF cleavage, a mixture of HF and a scavenger like anisole or p-cresol is used.[12][14]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at 0°C for 1-2 hours.[11]
-
Peptide Precipitation: After the reaction, remove the cleavage reagent (e.g., by evaporation for HF) and precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble byproducts. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The efficiency of incorporating non-proteinogenic amino acids can vary. The following table provides representative data for the coupling efficiency of various amino acids in Boc-SPPS, which can be used as a general guide. The coupling of 3-aminofuran is expected to have a high efficiency due to its unhindered primary amine.
| Amino Acid Being Coupled (Carboxyl-Reacting) | Amine-Reacting Residue on Resin | Coupling Efficiency (Single Coupling) | Reference |
| Boc-His(Tos)-OH | -Gln-Resin | Incomplete (<99%) | [13][15] |
| Boc-Thr(Bzl)-OH | -Leu-Resin | Incomplete (<99%) | [13][15] |
| Boc-Arg(Tos)-OH | -Ala-Resin | Incomplete (<99%) | [13][15] |
| Boc-Val-OH | -Ile-Resin | Incomplete (<99%) | [13][15] |
| Boc-Ile-OH | -Arg-Resin | Incomplete (<99%) | [13][15] |
| Boc-Gln-OH | -Gln-Resin | High Incomplete (<98%) | [13][15] |
| 3-Aminofuran | N-terminal Amino Acid | Expected to be High (>99%) | Inferred |
Note: "Incomplete" and "High Incomplete" are classifications based on ninhydrin monitoring, where a second coupling would be required. The efficiency of coupling 3-aminofuran is inferred to be high due to its nature as a simple, unhindered primary amine being acylated by the peptide's terminal carboxyl group.
Important Considerations
-
Acid Sensitivity of the Furan Ring: The furan moiety can be susceptible to degradation under strongly acidic conditions, such as those used for the final cleavage from the resin (HF or TFMSA).[10][11] It is crucial to keep the cleavage time to a minimum and maintain low temperatures (0°C) to mitigate potential side reactions. The choice of scavengers in the cleavage cocktail is also important to protect the furan ring.
-
Orthogonality: The Boc/Bzl strategy is not strictly orthogonal, as both protecting group classes are acid-labile, albeit to different degrees.[1][16] Care must be taken during the repetitive TFA deprotection of the N-terminal Boc group to avoid premature cleavage of sensitive side-chain protecting groups or the peptide-resin linkage, especially with PAM resins.[7]
-
Coupling Reagent Selection: For the coupling of 3-aminofuran, potent coupling reagents such as HBTU, HATU, or PyBOP are recommended to ensure high efficiency, especially given that it is a non-standard coupling reaction.[4][9]
-
Monitoring: It is highly recommended to monitor the completeness of each coupling step, including the final capping with 3-aminofuran, using a qualitative method like the Kaiser test.[13] Incomplete couplings may necessitate a second coupling cycle.
Visualizations
Caption: Workflow for the incorporation of a 3-aminofuran moiety into a peptide using Boc-SPPS.
Caption: Logical relationship of reagents and intermediates in the furan capping of a peptide.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Coupling Reactions Involving the Amine Group of Deprotected Tert-butyl furan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-3-amine, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds. Its precursor, tert-butyl furan-3-ylcarbamate, provides a stable and readily available starting material. The deprotection of the tert-butoxycarbonyl (Boc) group unveils the nucleophilic amine, which can then participate in a variety of coupling reactions to generate a diverse array of functionalized furan derivatives. This document provides detailed application notes and experimental protocols for several key coupling reactions involving the amine group of deprotected this compound.
Deprotection of this compound
The initial and crucial step is the removal of the Boc protecting group to generate the free 3-aminofuran. This is typically achieved under acidic conditions.
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the efficient removal of the Boc group using trifluoroacetic acid in a suitable solvent.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (2.0-5.0 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 3-aminofuran. The crude product can be used directly in the next step or purified by column chromatography if necessary.
Logical Workflow for Boc Deprotection
Caption: Boc deprotection workflow.
C-N Bond Forming Reactions
The resulting 3-aminofuran is a versatile nucleophile for various C-N bond-forming reactions, enabling the synthesis of N-aryl, N-heteroaryl, and N-alkyl furan derivatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1]
Protocol 2: Buchwald-Hartwig Amination of 3-Aminofuran with an Aryl Halide
This protocol details the coupling of 3-aminofuran with an aryl bromide.
Materials:
-
3-Aminofuran (from Protocol 1)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Add the aryl bromide (1.0 eq) and 3-aminofuran (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Signaling Pathway for Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[2]
Protocol 3: Ullmann Condensation of 3-Aminofuran with an Aryl Iodide
This protocol describes a copper-catalyzed N-arylation.
Materials:
-
3-Aminofuran (from Protocol 1)
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (0.1 eq), K₂CO₃ (2.0 eq), the aryl iodide (1.0 eq), and 3-aminofuran (1.2 eq).
-
Add anhydrous DMF followed by DMEDA (0.2 eq).
-
Seal the tube and heat the reaction mixture at 120-150 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Reductive Amination
Reductive amination allows for the formation of N-alkylated furan-3-amines through the reaction with aldehydes or ketones in the presence of a reducing agent.[3]
Protocol 4: Reductive Amination of 3-Aminofuran with an Aldehyde
This protocol details the synthesis of a secondary amine from 3-aminofuran and an aldehyde.
Materials:
-
3-Aminofuran (from Protocol 1)
-
Aldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 3-aminofuran (1.2 eq) and the aldehyde (1.0 eq) in DCM or DCE.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Experimental Workflow for Reductive Amination
Caption: Reductive amination workflow.
Amide Bond Formation
Acylation of the amine group of 3-aminofuran is a straightforward method to introduce a variety of acyl groups.
Protocol 5: Acylation of 3-Aminofuran with an Acid Chloride
This protocol describes the formation of an amide using an acid chloride.
Materials:
-
3-Aminofuran (from Protocol 1)
-
Acid chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 3-aminofuran (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the acid chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical quantitative data for the described coupling reactions. Please note that yields are highly dependent on the specific substrates and reaction conditions used.
Table 1: C-N Coupling Reactions of 3-Aminofuran
| Coupling Partner (Electrophile) | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | 75-90 |
| 1-Iodo-4-nitrobenzene | CuI / DMEDA | K₂CO₃ | DMF | 140 | 36 | 60-75 |
| Benzaldehyde | NaBH(OAc)₃ | - | DCE | RT | 16 | 80-95 |
Table 2: Amide Coupling of 3-Aminofuran
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoyl chloride | Et₃N | DCM | 0 to RT | 4 | 85-98 |
| Acetyl chloride | Pyridine | DCM | 0 to RT | 2 | 90-99 |
Conclusion
The deprotection of this compound provides a convenient entry to 3-aminofuran, a versatile building block for the synthesis of a wide range of functionalized furan derivatives. The protocols outlined in this document for Buchwald-Hartwig amination, Ullmann condensation, reductive amination, and acylation offer robust and adaptable methods for researchers in drug discovery and organic synthesis. The choice of a specific coupling reaction will depend on the desired target molecule and the functional group tolerance of the substrates. Careful optimization of reaction conditions is recommended to achieve the best results for each specific transformation.
References
Application Notes and Protocols for the Analysis of Tert-butyl furan-3-ylcarbamate
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of Tert-butyl furan-3-ylcarbamate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and professionals in the field of drug development and chemical analysis.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of carbamate compounds.[1] The separation is based on the hydrophobic/hydrophilic interactions of the analyte with the stationary and mobile phases.[1] For this compound, a C18 column is a suitable choice for separation.[2]
Experimental Protocol
Instrumentation:
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C[4]
-
Injection Volume: 10 µL[2]
-
Detection: UV at 220 nm[5]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition (95% A: 5% B) to a concentration of 1 mg/mL.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
Data Presentation:
| Parameter | Proposed Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV, 220 nm |
| Expected Retention Time (RT) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[2] For the analysis of furan derivatives, a low-polarity capillary column is often employed.[2][6]
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)[6]
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or HP-5MS.[2][7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C[2]
-
-
Injector Temperature: 250 °C[2]
-
Injection Mode: Split (e.g., 50:1), may be adjusted based on sensitivity requirements.[2]
-
Injection Volume: 1 µL[2]
Mass Spectrometry Conditions:
-
MS Transfer Line Temperature: 280 °C[2]
-
Ion Source Temperature: 230 °C[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
Scan Range: m/z 40-450[2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.[2]
Note on Derivatization: Due to the presence of a carbamate group, the compound may exhibit some polarity. If poor chromatographic peak shape or low sensitivity is observed, derivatization may be necessary. A common approach for compounds with active hydrogens is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[8]
Data Presentation:
| Parameter | Proposed Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 250 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Expected Retention Time (RT) | To be determined experimentally |
| Expected Key m/z Fragments | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantitation (LOQ) | To be determined experimentally |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound by either HPLC or GC-MS.
Caption: General workflow for the analysis of a chemical standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shimadzu.com [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Troubleshooting & Optimization
common side reactions in the synthesis of Tert-butyl furan-3-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl furan-3-ylcarbamate. The information is structured in a question-and-answer format to directly address specific challenges that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the protection of 3-aminofuran with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction, a nucleophilic acyl substitution, involves the amino group of 3-aminofuran attacking one of the carbonyl carbons of Boc₂O.
Q2: What are the most common side reactions observed during this synthesis?
Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Di-Boc Formation: The desired product, a mono-Boc protected amine, can sometimes react further with Boc₂O to form a di-tert-butoxycarbonyl derivative (N,N-diBoc). This is more likely to occur with an excess of Boc₂O and a strong base.
-
Isocyanate Formation: Under certain conditions, particularly with strong bases, the Boc-protected amine can eliminate to form a highly reactive isocyanate intermediate. This intermediate can then react with various nucleophiles present in the reaction mixture.
-
Urea Formation: If the isocyanate intermediate reacts with another molecule of 3-aminofuran, it will form a urea byproduct.
-
Furan Ring Opening: The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds. While the Boc protection reaction is typically performed under basic or neutral conditions, acidic workups must be handled with care.[1] Polymerization of the furan ring can also be initiated by strong acids.[1][2][3]
-
Alkylation by tert-butyl cation: During acidic workup or if acidic conditions are inadvertently present, the Boc group can be cleaved to generate a reactive tert-butyl cation. This cation can then alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure stoichiometric amounts or a slight excess of Boc₂O are used.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material, 3-aminofuran. |
| Product loss during workup. | - If the product is water-soluble, minimize aqueous washes or use a continuous extraction method.- Ensure the pH of the aqueous phase during extraction is optimized to keep the product in the organic layer. | |
| Degradation of the furan ring. | - Avoid strongly acidic conditions during workup. Use a mild acid for neutralization if necessary, and keep the temperature low.- Use a deactivated (neutral) silica or alumina for column chromatography to prevent on-column degradation.[1] | |
| Presence of a Higher Molecular Weight Impurity | Formation of di-Boc protected 3-aminofuran. | - Use a stoichiometric amount or only a slight excess of Boc₂O.- Add the Boc₂O slowly to the reaction mixture to avoid localized high concentrations. |
| Formation of a Polar, Insoluble Byproduct | Formation of urea derivatives. | - This may result from isocyanate formation. Use milder basic conditions (e.g., NaHCO₃ instead of stronger bases like NaOH or DMAP).- Keep the reaction temperature low to minimize the formation of the isocyanate intermediate. |
| Reaction Mixture Turns Dark or Polymeric | Polymerization of the furan ring. | - This is often caused by acidic conditions. Ensure all reagents and solvents are free of acidic impurities.- If an acidic catalyst is required for a different transformation on the molecule, opt for milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) and perform the reaction at low temperatures.[1] |
| Difficult Purification | Co-elution of impurities with the product. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider alternative purification techniques such as preparative HPLC or crystallization. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the Boc protection of 3-aminofuran.
Materials:
-
3-Aminofuran
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP) - use with caution)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminofuran (1 equivalent) in the chosen solvent.
-
Addition of Base: Add the base (1.1 - 1.5 equivalents).
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield of this compound | 70-95% | Yields can vary significantly based on the purity of the starting materials and the reaction conditions. |
| Common Impurity Levels (Di-Boc) | < 5% | Can be higher with excess Boc₂O and strong bases. |
| Common Impurity Levels (Urea) | < 2% | More prevalent at higher temperatures and with stronger bases. |
Visualizations
Logical Relationship: Factors Influencing Side Reactions
Caption: Factors influencing the formation of common side products.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification.
References
troubleshooting incomplete Boc protection of furan-3-amine
Welcome to the technical support center for the Boc protection of furan-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this specific synthetic transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc protection of furan-3-amine.
Q1: My reaction is incomplete, and a significant amount of furan-3-amine starting material remains. What are the likely causes and how can I fix this?
A1: Incomplete conversion is a common issue and can stem from several factors related to the reactivity of the amine and the stability of the furan ring.
-
Insufficient Reagent: Furan-3-amine is a weakly nucleophilic aromatic amine.[1] Such amines react more slowly with Boc anhydride ((Boc)₂O) than their aliphatic counterparts and may require more forcing conditions to achieve full conversion.[1]
-
Solution: Increase the equivalents of (Boc)₂O from a typical 1.1-1.5 eq. to 2.0-3.0 eq. to drive the reaction to completion.
-
-
Inadequate Base: The choice and amount of base are critical. While common bases like triethylamine (TEA) are often used, a non-nucleophilic, stronger base or a catalytic amount of a more potent catalyst can be more effective.[1][2]
-
Solution 1: Switch from triethylamine (TEA) to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Solution 2: Add a catalytic amount (0.1-0.2 eq.) of 4-(dimethylamino)pyridine (DMAP) along with your primary base. DMAP is an excellent acylation catalyst that can significantly accelerate the reaction.[1]
-
-
Low Reaction Temperature: Weakly nucleophilic amines often require elevated temperatures to react at a reasonable rate.[1]
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50 °C. Monitor the reaction closely by TLC or LC-MS to avoid potential degradation.
-
-
Poor Substrate Solubility: Furan-3-amine or its salt form may have limited solubility in common organic solvents, leading to a heterogeneous mixture and incomplete reaction.[3]
Q2: My TLC/LC-MS shows multiple new spots, suggesting side product formation. What are these byproducts and how can I prevent them?
A2: Side product formation can arise from the reactivity of the furan ring itself or from impurities.
-
Furan Ring Degradation: Furans are electron-rich aromatic systems sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening.[5][6][7] While Boc protection is typically basic or neutral, acidic impurities in reagents or workup conditions can cause degradation.
-
Solution: Ensure all reagents are pure and solvents are anhydrous. During aqueous workup, use a mild buffer or a saturated solution of sodium bicarbonate (NaHCO₃) instead of strong acids to neutralize the reaction.[6]
-
-
N,N-di-Boc Formation: Although less common with weakly nucleophilic amines, excessive (Boc)₂O or highly forcing conditions could potentially lead to the formation of a di-protected amine.
-
Solution: Carefully control the stoichiometry of (Boc)₂O. Use the minimum excess required for full conversion of the starting material, as determined by optimization experiments.
-
-
Reaction with Solvent: Protic solvents like methanol can sometimes participate in side reactions with Boc anhydride, especially under catalytic conditions.
-
Solution: Prefer aprotic solvents such as THF, dichloromethane (DCM), or acetonitrile (ACN) for the reaction medium.[1]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting an incomplete Boc protection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of Boc-anhydride [en.highfine.com]
- 3. reddit.com [reddit.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Furan - Wikipedia [en.wikipedia.org]
minimizing byproduct formation in Curtius rearrangement of furan-3-carbonyl azide
Welcome to the technical support center for the Curtius rearrangement of furan-3-carbonyl azide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to minimize byproduct formation and maximize the yield of desired products.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Curtius rearrangement of furan-3-carbonyl azide, and what are the most common byproducts?
The primary product of the rearrangement is the highly reactive furan-3-isocyanate intermediate.[1][2][3] This intermediate is typically not isolated but is trapped in situ with a nucleophile, such as an alcohol or an amine, to yield the corresponding stable furan-3-yl carbamate or urea.[1][4] The most prevalent byproducts arise from the high reactivity of the furan-3-isocyanate. These include:
-
Symmetrical di(furan-3-yl)urea: Formed when the isocyanate reacts with trace amounts of water to produce furan-3-amine, which then rapidly reacts with another molecule of isocyanate.[5][6]
-
Polymeric materials: Resulting from the self-polymerization of the isocyanate, especially at high concentrations or temperatures.[6][7]
-
Allophanates: Formed from the reaction of the isocyanate with the desired carbamate product, particularly under elevated temperatures.[8][9]
-
Acylnitrene insertion products: While the thermal Curtius rearrangement is largely a concerted process, photochemical conditions can generate a reactive acylnitrene intermediate that may lead to unwanted side reactions.[1][3]
Q2: How can I minimize the formation of symmetrical urea byproducts?
The formation of di(furan-3-yl)urea is almost always due to the presence of water. To minimize this byproduct:
-
Ensure anhydrous conditions: Use thoroughly dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).[10] Toluene is often a good solvent choice as it can be effectively dried.[11]
-
Use dry reagents: Ensure the starting furan-3-carboxylic acid, any reagents like triethylamine, and the nucleophilic trapping agent (e.g., benzyl alcohol) are free of water.
-
Avoid aqueous workup until the reaction is complete: Quench the reaction only after confirming the complete consumption of the isocyanate intermediate.[11]
Q3: What are the optimal reaction conditions (temperature, solvent) to prevent polymerization?
To prevent the polymerization of furan-3-isocyanate:
-
Maintain dilute conditions: Running the reaction at a lower concentration can reduce the rate of intermolecular reactions that lead to polymerization.[7]
-
Control the temperature: The rearrangement should be conducted at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 80-110 °C.[2][11] The use of a Lewis acid or protic acid catalyst can lower the required decomposition temperature by up to 100 °C, further minimizing side reactions.[3][4]
-
Choose an appropriate solvent: Non-polar, aprotic solvents like toluene or benzene are commonly used.[11] The choice of solvent can slightly influence the reaction rate.[12] It is critical to avoid solvents that can react with the isocyanate, such as water or alcohols (unless the alcohol is the intended trapping agent).
Q4: How does the choice of trapping agent affect the reaction outcome?
The nucleophilicity and concentration of the trapping agent are crucial.
-
Alcohols (to form carbamates): Primary and secondary alcohols are effective trapping agents. Using the alcohol as the solvent or in slight excess (1.2-1.8 equivalents) ensures efficient trapping of the isocyanate as it forms, preventing side reactions.[5] Benzyl alcohol is frequently used to install the common Cbz protecting group.[11][13]
-
Amines (to form ureas): Amines are generally more nucleophilic than alcohols and react very quickly with isocyanates.[14] This can be advantageous for rapid trapping but also increases the risk of side reactions if the amine is not introduced carefully.
-
Water (to form amines): While water can be used to hydrolyze the isocyanate to a primary amine, this process is often difficult to control and is the primary source of the urea byproduct.[15] It is generally preferable to form a stable carbamate intermediate which can be cleanly deprotected in a subsequent step.[13]
Q5: Is it better to use thermal or photochemical conditions for this rearrangement?
For minimizing byproducts, thermal conditions are strongly recommended . The thermal Curtius rearrangement is a concerted process, meaning the loss of nitrogen gas and the migration of the furan group occur simultaneously, avoiding the formation of a discrete nitrene intermediate.[3][16] In contrast, photochemical rearrangement proceeds through a high-energy acylnitrene intermediate, which is less selective and can lead to a variety of undesirable side products through insertion or addition reactions.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of desired product | 1. Incomplete formation of the acyl azide. 2. Rearrangement temperature is too low. 3. Degradation of the furan ring under harsh conditions. | 1. Confirm acyl azide formation via IR spectroscopy (strong azide stretch at ~2130 cm⁻¹).[17] 2. Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC. Consider adding a Lewis acid catalyst (e.g., BF₃·OEt₂) to lower the required temperature.[3] 3. Ensure the reaction is not overheated and that strongly acidic conditions are avoided if a catalyst is not being intentionally used. |
| Significant amount of insoluble white precipitate forms | 1. Presence of water leading to the formation of insoluble symmetrical di(furan-3-yl)urea. 2. Polymerization of the furan-3-isocyanate. | 1. Rigorously dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere.[5] 2. Perform the reaction at a higher dilution. Ensure the trapping agent is present at the start of the heating process to capture the isocyanate immediately upon formation. |
| Reaction stalls; starting material remains | 1. Insufficient temperature for rearrangement. 2. Inactive reagents (e.g., old DPPA). | 1. Increase the reflux temperature. If using a lower-boiling solvent, switch to a higher-boiling one like toluene or xylene. 2. Use a fresh bottle of diphenylphosphoryl azide (DPPA) or other azide source. |
| Multiple unidentified spots on TLC | 1. Photochemical decomposition leading to nitrene byproducts. 2. Reaction of the isocyanate with the desired carbamate product to form allophanate. 3. Competing side reactions from impurities. | 1. Protect the reaction from light. Use thermal conditions only.[3] 2. Avoid excessive heating after the rearrangement is complete. Cool the reaction to room temperature before workup.[11] 3. Purify the starting furan-3-carboxylic acid to remove any potential impurities that could interfere with the reaction. |
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition | Desired Product Yield | Byproduct Formation | Rationale |
| Temperature | Optimal (e.g., 90-100 °C) | High | Low | Sufficient energy for rearrangement without promoting side reactions.[11] |
| Too High (>120 °C) | Decreased | Increased (Allophanate, Polymer) | Promotes reaction of isocyanate with carbamate and self-polymerization.[8] | |
| Too Low (<80 °C) | Low / No Reaction | - | Insufficient energy for N₂ extrusion and rearrangement. | |
| Concentration | Dilute (~0.1 M) | High | Low | Minimizes intermolecular reactions (polymerization).[7] |
| Concentrated (>0.5 M) | Decreased | Increased (Polymer) | Favors self-reaction of the isocyanate intermediate. | |
| Water Content | Anhydrous | High | Minimized (Urea) | Prevents hydrolysis of isocyanate to amine, which is the precursor to urea.[5] |
| Trace H₂O | Decreased | Increased (Urea) | Rapid reaction of isocyanate with water and subsequently with the resulting amine.[6] | |
| Trapping Agent | 1.2-2.0 eq. Alcohol | High | Low | Efficiently traps the isocyanate as it is formed.[5] |
| No Trapping Agent | Very Low | High (Polymer) | The highly reactive isocyanate will primarily react with itself.[14] |
Experimental Protocols
Protocol: One-Pot Curtius Rearrangement of Furan-3-Carboxylic Acid and Trapping with Benzyl Alcohol
This protocol utilizes diphenylphosphoryl azide (DPPA), which allows for a one-pot procedure that avoids the isolation of the potentially explosive acyl azide intermediate.[11][13]
Materials:
-
Furan-3-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N), freshly distilled
-
Benzyl alcohol, anhydrous
-
Toluene, anhydrous
-
Standard workup and purification reagents (Ethyl acetate, water, brine, Na₂SO₄, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add furan-3-carboxylic acid (1.0 eq).
-
Addition of Reagents: Under an inert nitrogen or argon atmosphere, add anhydrous toluene to create an ~0.1 M solution. Add triethylamine (1.05 eq) and stir for 10 minutes at room temperature.
-
Formation of Acyl Azide: Add DPPA (1.1 eq) dropwise to the stirred mixture at room temperature. Stir for 30 minutes.
-
Addition of Trapping Agent: Add anhydrous benzyl alcohol (1.2 eq) to the flask.
-
Curtius Rearrangement: Heat the reaction mixture to 90-100 °C. Stir vigorously at this temperature. The reaction progress can be monitored by the evolution of nitrogen gas and by TLC, observing the disappearance of the starting material. The reaction is typically complete in 2-4 hours.
-
Workup: After the rearrangement is complete (confirmed by TLC), cool the reaction mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure benzyl (furan-3-yl)carbamate.
Safety Precautions:
-
Acyl azides are potentially explosive and should be handled with care. This one-pot procedure minimizes risk by not isolating the acyl azide.[11]
-
The reaction should be conducted in a well-ventilated fume hood.
-
DPPA is toxic and should be handled with appropriate personal protective equipment.
Visualizations
Reaction and Byproduct Pathways
Caption: Workflow for the Curtius rearrangement and major byproduct pathways.
Experimental Workflow Logic
Caption: Step-by-step experimental workflow for the one-pot procedure.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Curtius Rearrangement | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. almacgroup.com [almacgroup.com]
- 6. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Solvent Effect in the Curtius Rearrangement of Cinnamoyl Azide | Semantic Scholar [semanticscholar.org]
- 13. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isocyanate - Wikipedia [en.wikipedia.org]
- 15. Curtius Rearrangement [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for High-Yield Synthesis of Tert-butyl furan-3-ylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl furan-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction conditions for a high yield of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary and effective synthetic routes for the preparation of this compound:
-
Route 1: Two-Step Synthesis via 3-Aminofuran Intermediate: This method involves the initial synthesis of 3-aminofuran, which is a highly reactive and unstable intermediate. Due to its instability, it is typically generated and used in situ without isolation. The crude 3-aminofuran is then immediately reacted with di-tert-butyl dicarbonate (Boc₂O) to yield the desired carbamate.
-
Route 2: One-Pot Curtius Rearrangement: This more direct approach starts from furan-3-carboxylic acid. The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement in the presence of tert-butanol to directly form this compound in a single pot.
Q2: I am experiencing very low yields. What are the most common reasons?
A2: Low yields in this synthesis can stem from several factors, depending on the chosen route:
-
For Route 1 (via 3-Aminofuran): The primary challenge is the inherent instability of the 3-aminofuran intermediate. This compound is prone to polymerization and degradation, especially under acidic conditions or upon exposure to air and light. Any delay between its formation and the subsequent Boc protection step can significantly reduce the yield.
-
For Route 2 (Curtius Rearrangement): Incomplete conversion of the carboxylic acid to the acyl azide, or inefficient rearrangement can lead to low yields. The presence of water in the reaction mixture is a critical issue, as the isocyanate intermediate can react with water to form an unstable carbamic acid, which decarboxylates to the amine, leading to urea byproducts.
Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products?
A3: Impurities can arise from several side reactions:
-
In both routes: If the starting materials are not pure, those impurities can carry through the synthesis.
-
Route 1: Incomplete reaction of 3-aminofuran with Boc₂O can leave unreacted amine, which is difficult to remove due to its reactivity. Double Boc protection (formation of di-tert-butyl furan-3-yl-dicarbamate) is also a possibility if an excess of Boc₂O and a strong base are used.
-
Route 2: The most common byproduct is the corresponding urea, formed from the reaction of the isocyanate intermediate with any residual 3-aminofuran (if the rearrangement is not quantitative) or with itself under certain conditions. Unreacted furan-3-carboxylic acid can also be a significant impurity if the initial activation and azide formation are incomplete.
Troubleshooting Guides
Route 1: Synthesis via 3-Aminofuran Intermediate
This route is divided into two main stages: the formation of 3-aminofuran and its subsequent Boc protection. The instability of 3-aminofuran is the central challenge.
Troubleshooting Low Yield and Purity in 3-Aminofuran Synthesis and Boc Protection
| Problem | Potential Cause | Recommended Solution |
| Low Yield (<30%) | Degradation of 3-aminofuran: The intermediate is highly unstable and prone to polymerization. | Generate and use the 3-aminofuran in situ. Ensure a rapid transition to the Boc protection step with minimal workup or delay. Work at low temperatures (0 °C to room temperature) to minimize degradation. |
| Incomplete reaction: The conversion of the precursor to 3-aminofuran may be inefficient. | Ensure all reagents are fresh and anhydrous. Monitor the reaction progress by TLC to confirm the consumption of the starting material before proceeding. | |
| Low Purity (Multiple Spots on TLC) | Presence of unreacted 3-aminofuran: Incomplete Boc protection. | Use a slight excess (1.1-1.2 equivalents) of Boc₂O. Ensure efficient mixing. The addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can improve the reaction rate and completeness. |
| Formation of di-Boc byproduct: Use of a strong base and large excess of Boc₂O. | Use a milder base like triethylamine or work under neutral or slightly basic conditions. Avoid using a large excess of Boc₂O. | |
| Polymeric materials (dark, insoluble residue): Polymerization of the unstable 3-aminofuran. | Maintain inert atmosphere (Nitrogen or Argon) throughout the reaction. Use degassed solvents. Work at lower concentrations to reduce the rate of polymerization. |
Route 2: One-Pot Curtius Rearrangement from Furan-3-Carboxylic Acid
This method avoids the isolation of the unstable amine intermediate but requires careful control of the reaction conditions to ensure efficient rearrangement and trapping of the isocyanate.
Troubleshooting Low Yield and Purity in the Curtius Rearrangement
| Problem | Potential Cause | Recommended Solution |
| Low Yield (<50%) | Incomplete formation of acyl azide: The activation of the carboxylic acid or its reaction with the azide source is inefficient. | Ensure furan-3-carboxylic acid is completely dry. Use a reliable activating agent like diphenylphosphoryl azide (DPPA). Ensure the base (e.g., triethylamine) is anhydrous and added correctly. |
| Hydrolysis of the isocyanate intermediate: Presence of water in the reaction. | Use anhydrous solvents (e.g., toluene, THF) and reagents. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). | |
| Inefficient trapping of the isocyanate: The reaction with tert-butanol is slow or incomplete. | Use tert-butanol as the solvent or in large excess. Higher temperatures (refluxing toluene) are often required to drive the reaction to completion. | |
| Low Purity (Presence of Urea Byproducts) | Reaction of isocyanate with amine: If the rearrangement is slow, the newly formed amine can react with the remaining isocyanate. | Ensure a sufficiently high temperature to promote rapid rearrangement and trapping with tert-butanol, minimizing the lifetime of the isocyanate. |
| Unreacted furan-3-carboxylic acid: Incomplete initial reaction. | Increase the equivalents of DPPA and base slightly. Ensure adequate reaction time for the formation of the acyl azide before heating to induce the rearrangement. |
Experimental Protocols
Route 1: Two-Step Synthesis via In Situ Generated 3-Aminofuran
Step 1: Generation of 3-Aminofuran (Conceptual - to be performed in situ)
Step 2: Boc Protection of In Situ Generated 3-Aminofuran
Materials:
-
Crude 3-aminofuran solution (from the previous step)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To the crude reaction mixture containing the freshly prepared 3-aminofuran at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the chosen anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC until the 3-aminofuran is consumed.
-
Quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Route 2: One-Pot Curtius Rearrangement of Furan-3-Carboxylic Acid
Materials:
-
Furan-3-carboxylic acid (1.0 eq.)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous tert-butanol (can be used as solvent)
-
Anhydrous toluene or dioxane (if tert-butanol is not the solvent)
Procedure:
-
To a solution of furan-3-carboxylic acid (1.0 eq.) in anhydrous toluene or dioxane, add triethylamine (1.2 eq.) and stir under an inert atmosphere.
-
Add diphenylphosphoryl azide (1.1 eq.) dropwise at room temperature.
-
Add anhydrous tert-butanol (at least 3 equivalents, or use as the solvent).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 3-16 hours. Monitor the reaction progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The residue can be taken up in ethyl acetate and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Amines
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | 85 - 95 | Generic Protocol |
| 4-(Dimethylamino)pyridine (DMAP) (cat.) | Acetonitrile | Room Temperature | 0.5 - 2 | >90 | Generic Protocol |
| Sodium Bicarbonate | Dioxane/Water | Room Temperature | 2 - 6 | 80 - 90 | Generic Protocol |
| Sodium Hydroxide | Water/THF | 0 to RT | 1 - 3 | 85 - 95 | Generic Protocol |
Table 2: Comparison of Conditions for Curtius Rearrangement to form Boc-Protected Amines
| Azide Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| DPPA | t-BuOH | 90 | 16 | 58 - 66 | [1] |
| DPPA | Dioxane / t-BuOH | Reflux | 3 | 50 | [1] |
| DPPA | Toluene / t-BuOH | 90 - 110 | 4 - 16 | 70 - 90 | [2] |
Visualizations
Caption: Comparative workflows for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
issues with the stability of Tert-butyl furan-3-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Tert-butyl furan-3-ylcarbamate. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the handling, storage, and use of this compound, focusing on its stability.
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[1] Some suppliers suggest storage at room temperature, while others recommend refrigeration at 2-8°C.[1][2] For long-term storage, refrigeration is advisable to minimize potential degradation. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: I am observing a new, more polar spot on my TLC plate after leaving my solution of this compound in a protic solvent on the bench. What could be the cause?
A2: This is likely due to the hydrolysis of the carbamate bond, especially if the solvent is acidic or has been exposed to acidic impurities. The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, which would result in the formation of the more polar 3-aminofuran.[3] It is crucial to use anhydrous and neutral solvents whenever possible.
Q3: My reaction yield is consistently low when using this compound in a reaction that requires heating. What stability issue might be at play?
A3: The Boc group is known to be thermally labile.[4] Heating the compound, especially at temperatures above 100°C, can lead to thermal deprotection, generating 3-aminofuran, isobutylene, and carbon dioxide.[5] This side reaction will consume your starting material and lower the yield of your desired product. If elevated temperatures are necessary, it is advisable to monitor the reaction closely for the appearance of the deprotected amine and minimize the reaction time at high temperatures.
Q4: Can I use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in the presence of this compound?
A4: No, strong acids will readily cleave the Boc protecting group.[3] If the desired transformation requires acidic conditions, a milder acid should be considered, and the reaction should be carefully monitored for deprotection. If the Boc group needs to be removed, TFA or HCl are commonly used reagents for this purpose.
Q5: I suspect my sample of this compound has degraded. How can I confirm this?
A5: You can use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of your sample. On a TLC plate, degradation will likely appear as additional spots. HPLC analysis will show a decrease in the peak area of the starting material and the appearance of new peaks corresponding to degradation products. 1H NMR spectroscopy can also be used to identify the presence of impurities or degradation products by comparing the spectrum of the suspect sample to that of a pure, reference sample.
Q6: Are there any specific classes of reagents that are incompatible with this compound?
A6: Yes, in addition to strong acids, you should avoid strong oxidizing agents, acid chlorides, and acid anhydrides.[6] The furan ring is susceptible to oxidation, and the carbamate can react with acid chlorides and anhydrides.
Stability Data Summary
| Condition | Temperature | Expected Stability | Potential Degradation Products |
| Acidic | |||
| pH < 4 | Room Temperature | Low | 3-Aminofuran, Isobutylene, CO2 |
| pH 4-6 | Room Temperature | Moderate | Minor hydrolysis over time |
| Neutral | |||
| pH 7 | Room Temperature | High | Generally stable |
| pH 7 | > 100 °C | Low to Moderate | 3-Aminofuran, Isobutylene, CO2 (Thermal deprotection) |
| Basic | |||
| pH 8-10 | Room Temperature | High | Generally stable |
| pH > 10 | Elevated Temperature | Moderate | Potential for hydrolysis and other side reactions |
| Other | |||
| Strong Oxidizing Agents | Room Temperature | Low | Oxidized furan species |
| Strong Reducing Agents | Room Temperature | High | Generally stable |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method to assess the stability of this compound under various conditions.
Objective: To determine the stability of this compound under acidic, basic, and thermal stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Calibrated HPLC system with a suitable column (e.g., C18)
-
Thermostatically controlled oven or water bath
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Sample Preparation for Stress Studies:
-
Acidic Condition: To a vial, add a known volume of the stock solution and dilute with a pH 4 buffer to a final concentration of, for example, 0.1 mg/mL.
-
Neutral Condition: To a vial, add a known volume of the stock solution and dilute with a pH 7 buffer to a final concentration of 0.1 mg/mL.
-
Basic Condition: To a vial, add a known volume of the stock solution and dilute with a pH 9 buffer to a final concentration of 0.1 mg/mL.
-
Thermal Stress (Neutral): Prepare another sample in pH 7 buffer as described above.
-
-
Incubation:
-
Store the acidic, neutral, and basic samples at room temperature.
-
Place the thermal stress sample in an oven or water bath set to a desired high temperature (e.g., 60°C or 80°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample vial.
-
Immediately quench any reaction by diluting the aliquot with the mobile phase to stop further degradation.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method. The method should be able to separate the parent compound from its potential degradation products.
-
Monitor the peak area of this compound and any new peaks that appear over time.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Potential Acid-Catalyzed Degradation Pathway
The following diagram illustrates the likely pathway for the acid-catalyzed degradation of this compound, which involves the cleavage of the Boc protecting group.
References
Technical Support Center: Preventing tert-Butyl Cation Side Products During Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of tert-butyl cation side products during deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tert-butyl cation side product formation during deprotection?
A1: The primary cause of tert-butyl cation side product formation is the cleavage of tert-butyl-based protecting groups, such as the tert-butyloxycarbonyl (Boc) group, under strong acidic conditions.[1][2] Trifluoroacetic acid (TFA) is commonly used for this deprotection, which liberates a highly reactive tert-butyl cation.[1][2][3] This carbocation is a powerful electrophile and can alkylate nucleophilic residues within the molecule, leading to undesired modifications.[2][3]
Q2: Which functional groups in my molecule are most susceptible to unwanted tert-butylation?
A2: Nucleophilic residues are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide synthesis, this includes the side chains of:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2][3]
-
Cysteine (Cys): The thiol group is a prime target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1][2]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1][2][3]
-
Guanidinium groups (e.g., in Arginine): While the guanidinium group itself is protonated under acidic conditions and less nucleophilic, the deprotection of other tert-butyl groups on the same molecule can still lead to side reactions with other susceptible residues.
Q3: How can I detect the presence of tert-butylated side products in my sample?
A3: The most common methods for detecting tert-butylation are mass spectrometry (MS) and high-performance liquid chromatography (HPLC). A mass increase of 56 Da for each tert-butyl group added can be observed in the mass spectrum.[1][4] HPLC can often separate the tert-butylated impurity from the desired product, where it will appear as a distinct peak.[1]
Q4: What are scavengers and how do they prevent the formation of these side products?
A4: Scavengers are reagents added to the deprotection reaction mixture to "trap" reactive tert-butyl cations before they can react with the desired molecule.[1][2][4] These scavengers are typically more nucleophilic or are used in a higher concentration than the susceptible residues in your product, thus they preferentially react with the carbocations.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected peaks in LC-MS corresponding to a +56 Da mass shift. | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][4] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1][2] |
| Incomplete deprotection. | 1. Insufficient acid concentration. 2. Insufficient reaction time or temperature.[2][4] 3. Steric hindrance around the protecting group.[2][3] | 1. Increase the acid concentration or use a stronger acid (e.g., 4M HCl in dioxane).[2] 2. Increase the reaction time or temperature, but be aware this may also increase side product formation if scavengers are not used.[2] 3. For sterically hindered groups, longer reaction times or elevated temperatures may be necessary, along with an effective scavenger cocktail.[3] |
| Low yield of the deprotected product. | 1. Side product formation consuming the starting material. 2. Degradation of the product under harsh acidic conditions. 3. Poor solubility of the starting material.[4] | 1. Add appropriate scavengers to the reaction mixture.[4] 2. Consider using milder deprotection conditions if the product is acid-labile. 3. Choose a solvent system that ensures complete dissolution of the substrate.[4] |
Scavenger Selection and Effectiveness
The choice of scavenger is critical for minimizing tert-butylation. The following table summarizes commonly used scavengers and their primary targets.
| Scavenger | Abbreviation | Primary Target Residues | Typical Concentration (%) | Notes |
| Triisopropylsilane | TIS | Trp, Tyr, Cys | 2.5 - 5 | Highly effective carbocation scavenger.[4] |
| Triethylsilane | TES | Trp, Met | 5 - 10 | Another effective silane-based scavenger.[4] |
| Water | H₂O | General | 2.5 - 5 | Acts as a nucleophile to hydrolyze the tert-butyl cation.[4][5] |
| Thioanisole | Met, Trp | 5 | Also helps reduce methionine sulfoxide.[4] | |
| 1,2-Ethanedithiol | EDT | Cys, Trp | 2.5 | A strong nucleophile; effective at preventing S-alkylation but has a strong odor.[4][6] |
| Anisole | General, Tyr, Trp | 5 | A general-purpose scavenger.[4] | |
| Phenol | Tyr, Trp | 5 | Good scavenger for protecting tyrosine.[4] |
The following table summarizes the effectiveness of various scavenger cocktails in preventing S-tert-butylation of a model peptide containing a C-terminal cysteine residue.
| Scavenger Cocktail (TFA/Scavenger/H₂O) | % Peptide | % S-tert-butylated Peptide |
| 95 / 0 / 5 | 75 | 25 |
| 95 / 2.5% TIS / 2.5% | 98 | 2 |
| 95 / 2.5% EDT / 2.5% | 99 | 1 |
| 92.5 / 2.5% TIS / 2.5% EDT / 2.5% | >99 | <1 |
Note: Data is illustrative and based on findings from literature. Actual percentages can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection in Solution
This protocol describes a general procedure for the removal of a Boc protecting group from a substrate in solution, incorporating scavengers to prevent tert-butylation.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Selected scavenger(s) (e.g., Triisopropylsilane - TIS)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in an appropriate solvent like DCM.
-
Scavenger Addition: Add the chosen scavenger to the solution. For example, add TIS to a final concentration of 2.5-5% (v/v).
-
Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of TFA to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Precipitation: Add the concentrated solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring to precipitate the product.
-
Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether and dry under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection
This protocol describes a general procedure for cleaving a peptide from the resin and removing side-chain protecting groups, including Boc, using a scavenger cocktail.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.
-
DCM Removal: Drain the DCM from the reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. A commonly used cocktail is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 1-2 hours.
-
Filtration: Drain the TFA solution containing the cleaved peptide into a clean collection tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine the washes with the initial filtrate.
-
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the peptide should form.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Formation of alkylated side products via tert-butyl cation.
Caption: Mechanism of tert-butyl cation trapping by a scavenger.
Caption: Troubleshooting workflow for preventing tert-butyl cation side products.
References
Technical Support Center: Purification of Tert-butyl furan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Tert-butyl furan-3-ylcarbamate.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low purity after column chromatography | Inappropriate solvent system: The polarity of the eluent may be too high, causing co-elution of the product with impurities. | Optimize the solvent system. A good starting point for flash column chromatography is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for this compound on a TLC plate.[1] |
| Acid-catalyzed degradation on silica gel: Standard silica gel is slightly acidic and can cause the degradation of the acid-sensitive furan ring or cleavage of the Boc-protecting group. | Use neutralized silica gel. Before preparing the column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the chosen eluent system. Alternatively, add a small amount of triethylamine (0.1-1%) to the eluent. | |
| Co-elution with structurally similar impurities: Impurities with similar polarity to the product can be difficult to separate. | Employ a different stationary phase. Consider using alumina (neutral or basic) or a bonded-phase silica gel for chromatography. | |
| Product degradation during workup or purification | Exposure to acidic conditions: The furan ring is susceptible to acid-catalyzed ring-opening reactions. The Boc-protecting group is also labile in acidic environments. | Maintain neutral or slightly basic pH. During aqueous workup, use a mild base like sodium bicarbonate to neutralize any residual acid. Avoid strong acids throughout the purification process. |
| Prolonged heating: Although generally stable at moderate temperatures, prolonged exposure to heat can lead to decomposition. | Minimize heating time. When removing solvents under reduced pressure, use a water bath temperature below 40°C.[2] | |
| Difficulty in inducing crystallization | Inappropriate solvent choice: The solvent may be too good or too poor for recrystallization. | Screen for suitable recrystallization solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvent systems for carbamates include ethanol/water, hexane/acetone, and ethyl acetate/hexane.[3] |
| Presence of oily impurities: Oily impurities can inhibit crystal formation. | Pre-purify by column chromatography. If the crude product is an oil or contains significant oily impurities, a preliminary purification by flash chromatography is recommended before attempting recrystallization. | |
| Supersaturation not achieved: The solution may not be sufficiently concentrated for crystals to form upon cooling. | Concentrate the solution. If crystals do not form upon cooling, slowly evaporate some of the solvent to increase the concentration of the product. Seeding with a small crystal of the pure product can also induce crystallization. | |
| Presence of unexpected signals in NMR spectrum | Residual solvents: Solvents used in the reaction or purification may remain in the final product. | Dry the product under high vacuum. Ensure the product is thoroughly dried to remove any residual solvents. |
| Unreacted starting materials: Incomplete reaction can lead to the presence of starting materials in the final product. | Monitor the reaction to completion. Use techniques like TLC or LC-MS to ensure the complete consumption of starting materials before workup. | |
| By-products from the synthesis: Side reactions can generate impurities. For example, if synthesized from 3-aminofuran and di-tert-butyl dicarbonate, unreacted starting materials and tert-butanol can be present. If synthesized via a Curtius rearrangement of furan-3-carbonyl azide, the corresponding isocyanate may be an impurity if not fully reacted.[4] | Optimize reaction conditions and purification. Adjust stoichiometry, reaction time, and temperature to minimize side reactions. Employ the appropriate purification method (chromatography or recrystallization) to remove specific by-products. | |
| Degradation products: As mentioned, acid-catalyzed degradation can lead to ring-opened furan derivatives. | Strictly avoid acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: The common impurities depend on the synthetic route used.
-
From 3-aminofuran and di-tert-butyl dicarbonate:
-
Unreacted 3-aminofuran
-
Unreacted di-tert-butyl dicarbonate
-
tert-Butanol (a by-product)
-
-
From Curtius rearrangement of furan-3-carbonyl azide:
-
Unreacted furan-3-carboxylic acid (if the azide is prepared in situ)
-
Furan-3-carbonyl azide (if the rearrangement is incomplete)
-
Furan-3-isocyanate (if trapping with tert-butanol is incomplete)[4]
-
-
From degradation:
-
Ring-opened furan derivatives due to exposure to acidic conditions.
-
Q2: My this compound appears as an oil and won't crystallize. What should I do?
A2: It is not uncommon for carbamates to be oils or low-melting solids. If a solid product is desired and direct crystallization is unsuccessful, first try to purify the oil by flash column chromatography on silica gel to remove impurities that may be inhibiting crystallization. After chromatography, attempt recrystallization from a suitable solvent system. If it still remains an oil, it may be the inherent nature of the pure compound under your laboratory conditions.
Q3: Is it better to purify this compound by column chromatography or recrystallization?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Column chromatography is generally more effective for separating the product from a complex mixture of impurities with different polarities.[5]
-
Recrystallization is an excellent method for removing small amounts of impurities from a relatively pure product, and for obtaining a crystalline solid.[6]
Often, a combination of both methods is employed: an initial purification by column chromatography followed by recrystallization to obtain a highly pure, crystalline product.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to assess the purity of fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. ¹H NMR can be used to identify and quantify impurities if their signals do not overlap with the product signals.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent mixture.
-
Collect fractions and monitor their composition by TLC.
-
If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 9:1, then 8:2 hexane/ethyl acetate).
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.[2]
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid crude product or the product obtained after column chromatography.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent will result in the formation of crystals upon cooling. If no crystals form, the solvent is too good. If the product is insoluble even when hot, the solvent is too poor.
-
Common solvent pairs for carbamates include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[3]
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: Chemical structures of this compound and common impurities.
References
- 1. forums.studentdoctor.net [forums.studentdoctor.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Technical Support Center: Tert-butyl furan-3-ylcarbamate Solubility and Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl furan-3-ylcarbamate. Our aim is to address common challenges related to its solubility to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the physical state of this compound at room temperature?
There are conflicting reports regarding the physical state of this compound. Some sources describe it as a colorless liquid, while others report a melting point of 135-137 °C, which would classify it as a solid. This discrepancy could be due to impurities affecting the melting point or the existence of a supercooled liquid state. It is advisable to handle the compound in a fume hood and to gently heat a small sample to determine its physical state before proceeding with your reaction.
Q2: In which solvents is this compound likely to be soluble?
Q3: Are there any specific types of solvents that are particularly well-suited for reactions involving carbamates?
Yes, the choice of solvent can influence not only solubility but also the reaction pathway. For reactions involving the formation of carbamic acids from amines and carbon dioxide, protophilic, dipolar, aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have been shown to be effective. For other reactions, such as carbamate synthesis, solvents like tetrahydrofuran (THF), benzene, and dichloromethane (DCM) are commonly used.
Troubleshooting Guide: Improving Solubility for Reactions
This guide addresses common issues encountered when this compound exhibits poor solubility in a chosen reaction solvent.
Problem: this compound is not dissolving in the reaction solvent.
Solution Workflow:
Caption: Troubleshooting workflow for poor solubility.
Detailed Troubleshooting Steps:
-
Verify Compound and Solvent Quality:
-
Purity of this compound: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.
-
Solvent Purity: Use anhydrous solvents, as the presence of water can decrease the solubility of many organic compounds.
-
-
Apply Physical Dissolution Aids:
-
Gentle Heating: Carefully warm the reaction mixture. Increased temperature often enhances solubility. Monitor for any signs of compound degradation.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down solute aggregates.
-
-
Systematic Solvent Screening:
-
If the initial solvent is ineffective, a systematic approach to selecting an alternative is recommended. The following table provides a general guide to the expected solubility of this compound in common laboratory solvents.
Table 1: Predicted Solubility of this compound
-
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nature of these solvents can interact favorably with the carbamate and furan moieties. |
| Ethers | THF, Diethyl ether | Moderate to High | Ethers can solvate both the polar and nonpolar parts of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective for a wide range of organic compounds. |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solvent can interact with the furan ring. |
| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group can hydrogen bond with the carbamate, but the overall polarity might be too high for optimal solubility of the nonpolar part. |
| Nonpolar | Hexane, Cyclohexane | Low | The significant polarity of the carbamate and furan groups will limit solubility in nonpolar solvents. |
-
Employ a Co-solvent System:
-
If a single solvent does not provide adequate solubility, a mixture of two or more miscible solvents (a co-solvent system) can be effective. For example, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent like THF or DCM can significantly improve solubility.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
-
Preparation: Dispense 10 mg of this compound into a series of small, clean vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent from the list in Table 1.
-
Observation: Vigorously vortex each vial for 1 minute. Observe and record whether the compound fully dissolves, partially dissolves, or remains insoluble at room temperature.
-
Heating (Optional): For vials where the compound is not fully soluble, gently warm the vial to approximately 40-50 °C and observe any changes in solubility. Note any signs of decomposition.
-
Documentation: Record your observations in a laboratory notebook to guide future solvent choices.
Protocol 2: Utilizing a Co-solvent System for a Reaction
-
Initial Dissolution: Attempt to dissolve this compound in the primary reaction solvent (e.g., THF).
-
Co-solvent Addition: If solubility is poor, add a co-solvent in which the compound is known to be highly soluble (e.g., DMSO) dropwise while stirring.
-
Volume Control: Add the minimum amount of co-solvent necessary to achieve complete dissolution. Typically, a co-solvent volume of 5-10% of the total reaction volume is a good starting point.
-
Reaction Initiation: Once the substrate is fully dissolved, proceed with the addition of other reagents to initiate the reaction.
Logical Relationships in Solvent Selection
The choice of an appropriate solvent system is a critical step in reaction optimization. The following diagram illustrates the logical progression for selecting a suitable solvent or co-solvent system.
Caption: Logical workflow for solvent system selection.
Technical Support Center: Optimizing Furan Amine Boc Protection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of the tert-butoxycarbonyl (Boc) protection of furan amines. Given the acid-sensitive nature of the furan moiety, careful selection of catalysts and reaction conditions is crucial to prevent substrate degradation and ensure high yields of the desired N-Boc protected product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing Boc protection on a furan amine?
A1: The main challenge is the inherent sensitivity of the furan ring to acidic conditions.[1][2] Standard Boc protection procedures that involve strong acids or generate acidic byproducts can lead to acid-catalyzed ring opening of the furan, resulting in low yields and the formation of unwanted side products.[3][4] Protonation of the furan ring, particularly at the carbon adjacent to the oxygen (the α-carbon), initiates this degradation pathway.[1][5]
Q2: Which catalyst is generally recommended for the Boc protection of furan amines?
A2: For acid-sensitive substrates like furan amines, it is often best to start with non-acidic or mildly basic catalysts. While 4-dimethylaminopyridine (DMAP) is a highly effective and common catalyst for Boc protection, its use can sometimes lead to side reactions.[6] Milder bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or even inorganic bases like sodium bicarbonate can be effective while minimizing the risk of furan degradation.[6][7][8] In some cases, catalyst-free conditions, particularly in aqueous or polar aprotic solvents, can also be successful.[9][10][11]
Q3: Can I use DMAP as a catalyst for Boc protection of a furan amine?
A3: Yes, but with caution. DMAP is a powerful nucleophilic catalyst that significantly accelerates the reaction.[6] However, it can also increase the likelihood of side reactions.[11] If using DMAP, it is advisable to use it in catalytic amounts along with a stoichiometric amount of a non-nucleophilic base like TEA to neutralize any acidic byproducts.[7] Careful monitoring of the reaction to avoid prolonged reaction times is also recommended.
Q4: What are some common side reactions to be aware of during the Boc protection of furan amines?
A4: Besides the acid-catalyzed degradation of the furan ring, other common side reactions in Boc protection include:
-
Double Boc protection: Formation of N,N-di-Boc derivatives, especially with primary amines under strongly basic conditions or with a large excess of Boc anhydride ((Boc)₂O).[11]
-
Urea formation: This can occur if the reaction conditions lead to the formation of isocyanate intermediates.[11]
-
Polymerization: Acid-induced polymerization of the furan moiety can lead to insoluble materials.[2]
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the starting amine and the formation of the less polar N-Boc protected product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Furan ring degradation: The reaction conditions may be too acidic.[1][3] 2. Incomplete reaction: The catalyst may be too weak, or the reaction time is insufficient. 3. Poor solubility of starting material: The furan amine may not be fully dissolved in the chosen solvent. | 1a. Switch to a milder base: Replace DMAP with TEA, DIPEA, or an inorganic base like NaHCO₃ or K₂CO₃.[7][8] 1b. Use catalyst-free conditions: Consider running the reaction in a water-acetone mixture or other polar aprotic solvents like DMF, which can stabilize the furan ring.[9][11] 2a. Increase catalyst loading: If using a mild base, a slight increase in the amount may be beneficial. 2b. Extend reaction time: Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. 3. Change solvent: Use a co-solvent system or switch to a solvent in which the starting material has better solubility. |
| Formation of multiple spots on TLC, indicating side products | 1. Furan ring opening: Acidic conditions are likely causing degradation.[2][4] 2. Over-reaction: Prolonged reaction times, especially with a highly active catalyst like DMAP, can lead to side products like N,N-di-Boc derivatives.[11] | 1a. Neutralize the reaction mixture promptly: During workup, avoid strongly acidic washes. Use a saturated solution of NaHCO₃ or a mild buffer. 1b. Employ milder reaction conditions: Refer to the solutions for "Low or no yield" due to furan degradation. 2. Reduce reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficulty in removing the catalyst (e.g., DMAP) during workup | 1. Basic nature of the catalyst: DMAP is a base and can be difficult to separate from the product through simple extraction if the product itself has basic properties. | 1a. Acidic wash (with caution): A very dilute acidic wash (e.g., 1% aqueous HCl or citric acid) can be used to protonate and remove DMAP. However, this must be done carefully to avoid deprotection of the Boc group and degradation of the furan ring.[7] 1b. Use a polymer-supported catalyst: Polymer-supported DMAP can be easily removed by filtration.[7] 1c. Column chromatography: Purification by silica gel chromatography is often effective in separating the product from the catalyst. |
Data Presentation
Catalyst and Base Selection for Boc Protection
| Catalyst/Base | Type | Typical Loading | Notes |
| DMAP | Nucleophilic Catalyst | 0.05 - 0.2 eq. | Highly efficient but can promote side reactions. Use with caution for furan amines.[6] |
| Triethylamine (TEA) | Non-nucleophilic Base | 1.1 - 1.5 eq. | Good choice for neutralizing acidic byproducts, often used with catalytic DMAP.[6][7] |
| DIPEA | Non-nucleophilic Base | 1.1 - 1.5 eq. | A bulkier alternative to TEA, can sometimes offer better selectivity.[7] |
| Sodium Bicarbonate (NaHCO₃) | Inorganic Base | 1.5 - 3.0 eq. | A mild base suitable for acid-sensitive substrates, often used in biphasic systems.[8] |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | 1.5 - 3.0 eq. | Another mild inorganic base. |
| None (Catalyst-free) | - | - | Can be effective in polar solvents like water/acetone or DMF, minimizing side reactions.[9][11] |
Common Solvents for Boc Protection
| Solvent | Polarity | Notes |
| Dichloromethane (DCM) | Non-polar aprotic | Good general-purpose solvent, but furan stability may be lower than in more polar aprotic solvents. |
| Tetrahydrofuran (THF) | Polar aprotic | Commonly used, offers good solubility for many substrates.[8] |
| Acetonitrile (ACN) | Polar aprotic | Another common choice for Boc protection.[8] |
| Dimethylformamide (DMF) | Polar aprotic | Can have a stabilizing effect on the furan ring.[9] |
| Water/Co-solvent | Polar protic | Environmentally friendly and can be effective for catalyst-free reactions.[11] |
Experimental Protocols
General Protocol for Boc Protection using a Mild Base (e.g., TEA)
-
Dissolution: Dissolve the furan amine (1.0 eq.) in a suitable solvent (e.g., THF or DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[6]
Catalyst-Free Protocol for Boc Protection in an Aqueous System
-
Suspension: Suspend the furan amine (1.0 eq.) in a mixture of water and acetone in a round-bottom flask.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 eq.) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. These reactions are often complete within a short period.
-
Workup and Purification: Follow steps 5 and 6 from the general protocol above.[11]
Visualizations
Caption: General experimental workflow for the Boc protection of a furan amine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. figshare.com [figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Study of Tert-butyl furan-3-ylcarbamate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with tert-butyl furan-3-ylcarbamate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your forced degradation studies.
Forced degradation, or stress testing, is a critical component of pharmaceutical development.[1][2][3] It helps in understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[1][4][5] The information gathered is essential for formulation development, packaging selection, and establishing storage conditions and shelf life.[1][3][6]
Frequently Asked Questions (FAQs)
1. What are the primary objectives of a forced degradation study for this compound?
The primary goals are:
-
To identify the likely degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light).[1][4]
-
To understand the degradation pathways of the molecule.[1][4][5]
-
To develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent drug from all potential degradation products.[1][7]
-
To aid in the development of a stable formulation and determine appropriate storage conditions.[1][6]
2. What are the expected degradation pathways for this compound?
Based on its chemical structure, which contains a furan ring and a tert-butyl carbamate (Boc) group, the following degradation pathways are anticipated:
-
Acid-Catalyzed Hydrolysis: The furan ring is known to be unstable in acidic conditions and can undergo acid-catalyzed hydrolysis and ring-opening.[8] The Boc-carbamate group is also highly susceptible to cleavage under acidic conditions to yield 3-aminofuran, tert-butanol, and carbon dioxide.[9][10]
-
Base-Catalyzed Hydrolysis: Carbamate esters can undergo hydrolysis under basic conditions, although typically less readily than under acidic conditions.[11][12] The furan ring may also show some instability in the presence of a strong base.[8]
-
Oxidative Degradation: The furan ring can be susceptible to oxidation, potentially leading to ring-opened products or other oxidized species.
-
Photodegradation: Exposure to UV or fluorescent light may induce degradation. The ICH guidelines recommend exposing samples to a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[1][2]
3. What stress conditions are typically applied in a forced degradation study?
A typical study involves exposing the drug substance to the following conditions:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature, with heating (e.g., 60°C) if no degradation is observed.[1][6][13]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature, with heating if necessary.[1][6][13]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[2]
-
Thermal Degradation: Heating the solid drug substance (e.g., at 60°C or higher) and potentially with humidity (e.g., 75% RH).[3]
-
Photolytic Degradation: Exposing the solid or solution to UV and visible light, as per ICH Q1B guidelines.[1][2]
4. How much degradation should I aim for?
The goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[4][14] Over-stressing the molecule can lead to secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[15]
5. What analytical techniques are recommended for analyzing the stressed samples?
-
Primary Technique: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or photodiode array (PDA) detection is the most common and recommended technique.[7][16]
-
Identification of Degradants: For structure elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under initial stress conditions. | The molecule is highly stable under the applied conditions. The concentration of the stressor is too low, or the temperature is not high enough. | Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature (e.g., to 60-80°C) or prolong the exposure time.[13] For poorly soluble compounds, consider using a co-solvent.[4][6] |
| Too much degradation (>20%) or complete degradation of the API. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[15] Perform a time-point study to find the optimal duration. |
| Poor peak shape or co-elution of peaks in the chromatogram. | The analytical method is not stability-indicating. The mobile phase composition or column chemistry is not optimal. | Modify the HPLC method. This may involve changing the mobile phase pH, gradient profile, column type (e.g., C18, C8, Phenyl-Hexyl), or temperature. Ensure peak purity is assessed using a PDA detector or mass spectrometer.[17] |
| Mass balance is not within the acceptable range (typically 95-105%). | Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore). The degradants are volatile or have co-eluted with the main peak or other impurities. | Use a more universal detector like a mass spectrometer or a charged aerosol detector (CAD). Check for co-elution using peak purity analysis. Ensure proper sample preparation and handling to avoid loss of volatile compounds. |
| Extraneous peaks are observed in the chromatogram of the stressed sample. | The peaks may be arising from the degradation of excipients (if a drug product is being tested) or from the interaction of the drug with the co-solvent or buffer. | Analyze a placebo (all excipients without the API) under the same stress conditions to identify excipient-related degradants.[4] Run a blank with the co-solvent/buffer under stress to check for its degradation. |
Experimental Protocols
These are generalized protocols and may require optimization based on the specific stability of this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, heat the solution at 60°C and collect samples at different time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same procedure as for acidic hydrolysis, neutralizing with 1 M HCl before analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature and protected from light for 24 hours, sampling at various time points.
5. Thermal Degradation:
-
Place a known amount of the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours.
-
Dissolve the sample in the mobile phase for analysis.
6. Photolytic Degradation:
-
Expose the solid drug substance and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[2]
-
A control sample should be kept in the dark under the same conditions.
Data Presentation
Summarize the results of the forced degradation studies in a table for easy comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Drug | % Degradation | Number of Degradants | RRT of Major Degradants |
| Control (Unstressed) | 0 | RT | 100.0 | 0.0 | 0 | - |
| 0.5 M HCl | 24 | 60 | 88.5 | 11.5 | 2 | 0.45, 1.21 |
| 0.5 M NaOH | 24 | 60 | 92.1 | 7.9 | 1 | 0.78 |
| 15% H₂O₂ | 8 | RT | 90.3 | 9.7 | 3 | 0.62, 0.89, 1.15 |
| Thermal (Solid) | 48 | 80 | 98.6 | 1.4 | 1 | 0.95 |
| Photolytic (Solid) | ICH Q1B | RT | 99.2 | 0.8 | 1 | 1.08 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under stress.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. sgs.com [sgs.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijarsct.co.in [ijarsct.co.in]
Validation & Comparative
A Comparative Guide to Tert-butyl furan-3-ylcarbamate and Benzyl furan-3-ylcarbamate for Researchers
For researchers and professionals in drug development and organic synthesis, the selection of appropriate protecting groups is a critical decision that profoundly influences the outcomes of complex multi-step syntheses. This guide provides a detailed, data-supported comparison of two key intermediates: Tert-butyl furan-3-ylcarbamate and Benzyl furan-3-ylcarbamate. The primary difference between these two compounds lies in their amine protecting groups—the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group, respectively. This comparison focuses on their chemical properties, stability, and the protocols for their synthesis and deprotection, providing a framework for selecting the optimal reagent for your research needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Benzyl furan-3-ylcarbamate is presented below. These properties are essential for understanding the behavior of these compounds in different experimental setups.
| Property | This compound | Benzyl furan-3-ylcarbamate (and related structures) |
| Molecular Formula | C₉H₁₃NO₃[1][2] | C₁₂H₁₁NO₃ (Predicted) |
| Molecular Weight | 183.20 g/mol [1] | 217.22 g/mol (Predicted) |
| CAS Number | 56267-48-2[1] | Not directly available, related compounds exist (e.g., 100390-87-2 for Benzyl (tetrahydrofuran-3-yl)carbamate)[3] |
| Appearance | Colorless liquid[4] | Likely a solid at room temperature, similar to related compounds[5] |
| Protecting Group | Tert-butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Key Characteristic | Acid-labile protecting group[6] | Protecting group removed by hydrogenolysis[7][8] |
Synthesis and Protection of 3-Aminofuran
The synthesis of both carbamates involves the protection of the amino group of 3-aminofuran. The choice of the protecting agent dictates the reaction conditions.
General Synthesis Workflow
Caption: General synthesis pathways for Boc and Cbz protected 3-aminofuran.
Experimental Protocol: Synthesis of this compound
A general procedure for the Boc protection of an amine is as follows:
-
Dissolve 3-aminofuran in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (Et₃N), to the solution.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent and washed with brine.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the product.
Experimental Protocol: Synthesis of Benzyl furan-3-ylcarbamate
A general procedure for the Cbz protection of an amine is as follows:
-
Dissolve 3-aminofuran in a mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate (NaHCO₃), to the solution.
-
Cool the mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using TLC.
-
After completion, the product is typically extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated in vacuo to afford the desired product.
Comparative Stability of Boc and Cbz Protecting Groups
The key difference between this compound and Benzyl furan-3-ylcarbamate lies in the stability of their respective protecting groups under various reaction conditions. This "orthogonality" is a cornerstone of modern synthetic strategies.[6]
| Condition | This compound (Boc) | Benzyl furan-3-ylcarbamate (Cbz) |
| Strong Acids (e.g., TFA, HCl) | Labile[6][7] | Generally Stable[7][9] |
| Bases (e.g., NaOH, Et₃N) | Stable[6] | Stable[7] |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable[6] | Labile[7][8] |
| Nucleophiles | Stable[6] | Stable |
| Oxidizing Agents | Generally Stable | Generally Stable |
| Reducing Agents (e.g., LiAlH₄) | Stable | Stable |
This differential stability allows for the selective deprotection of one group in the presence of the other, a strategy known as orthogonal protection.[10] For instance, a Boc group can be removed with acid without affecting a Cbz group, and a Cbz group can be cleaved by hydrogenation while leaving a Boc group intact.[11]
Deprotection Methodologies
The distinct methods required to cleave the Boc and Cbz groups are fundamental to their application in synthesis.
Deprotection Pathways
Caption: Deprotection schemes for Boc and Cbz protected 3-aminofuran.
Experimental Protocol: Deprotection of this compound
The acid-catalyzed deprotection of a Boc-protected amine proceeds as follows:
-
Dissolve the this compound in a suitable solvent like dichloromethane (DCM).
-
Add a strong acid, such as trifluoroacetic acid (TFA), to the solution. The reaction is typically performed at room temperature.
-
Stir the mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, the excess acid and solvent are removed under reduced pressure.
-
The resulting amine salt is then neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine. The cleavage of the Boc group results in the formation of a stable tert-butyl cation, which typically fragments into isobutene and carbon dioxide.[6][12]
Experimental Protocol: Deprotection of Benzyl furan-3-ylcarbamate
The hydrogenolysis of a Cbz-protected amine is a common and mild deprotection method:
-
Dissolve Benzyl furan-3-ylcarbamate in a solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Add a palladium on carbon catalyst (Pd/C, typically 10% by weight).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the deprotected 3-aminofuran.
Applications in Drug Discovery and Development
The choice between this compound and Benzyl furan-3-ylcarbamate is dictated by the overall synthetic strategy.
-
This compound (Boc-protected) is preferred when downstream reaction steps involve conditions that are incompatible with the Cbz group, such as catalytic hydrogenation. Its ease of removal with acid makes it suitable for many synthetic routes, provided other functional groups in the molecule are acid-stable.
-
Benzyl furan-3-ylcarbamate (Cbz-protected) is the reagent of choice when the synthetic route requires acidic conditions that would cleave a Boc group. The mild, neutral conditions of hydrogenolysis for Cbz deprotection are compatible with a wide range of functional groups, making it a versatile option.[11]
The furan moiety itself is a significant heterocyclic scaffold found in numerous biologically active compounds and natural products, exhibiting a wide range of activities including antimicrobial and anticancer properties.[13][14][15] Therefore, both this compound and Benzyl furan-3-ylcarbamate serve as valuable building blocks in the synthesis of novel therapeutic agents.
Conclusion
Both this compound and Benzyl furan-3-ylcarbamate are indispensable tools in the arsenal of medicinal and synthetic chemists. The primary distinction lies in the orthogonal nature of their protecting groups. The Boc group's acid lability contrasts with the Cbz group's susceptibility to hydrogenolysis. A thorough understanding of these differences, as outlined in this guide, empowers researchers to design more efficient and robust synthetic pathways for the development of novel furan-containing compounds. The selection should be based on a careful analysis of the reaction conditions planned for the subsequent steps of the synthesis to ensure the stability of the chosen protecting group until its intended removal.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - Tert-butyl n-(furan-3-yl)carbamate (C9H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. 100390-87-2|Benzyl (tetrahydrofuran-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate | 118399-28-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. jocpr.com [jocpr.com]
- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Stability Landscape: A Comparative Analysis of Boc and Cbz Protecting Groups on the Furan Ring
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of synthetic success. When the substrate features a furan ring, a heterocycle known for its delicate stability, this choice becomes even more crucial. This guide provides an in-depth comparison of two of the most ubiquitous amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically in the context of their stability on a furan scaffold. By examining their performance under various conditions and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
At a Glance: Orthogonality and Cleavage Conditions
The primary distinction between the Boc and Cbz protecting groups lies in their orthogonal nature, meaning one can be removed under conditions that leave the other intact. This is a cornerstone of modern multi-step organic synthesis. The Boc group is characteristically labile to acidic conditions, while the Cbz group is typically cleaved via catalytic hydrogenolysis. However, the inherent acid sensitivity of the furan ring introduces a layer of complexity to this paradigm.
Quantitative Stability Comparison
| Protecting Group | General Stability | Cleavage Conditions | Anticipated Stability on Furan Ring | Potential Issues on Furan Ring |
| Boc | Stable to basic, nucleophilic, and hydrogenolytic conditions.[1][2] | Acid-labile (e.g., TFA, HCl).[3][4] | Potentially reduced stability under acidic conditions due to the acid-sensitivity of the furan ring itself.[1] | Acid-catalyzed degradation of the furan ring during Boc deprotection.[1] |
| Cbz | Stable to acidic and basic conditions.[5] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][6] | Generally stable under conditions that do not affect the furan ring. | Furan ring can undergo hydrogenation under certain hydrogenolysis conditions. |
The Furan Ring: An Unstable Actor
The furan ring possesses lower aromatic resonance energy compared to benzene, rendering it susceptible to degradation under strongly acidic conditions.[1] Protonation of the furan ring can initiate ring-opening or polymerization, leading to a complex mixture of byproducts. This inherent instability is a critical factor to consider when selecting an acid-labile protecting group like Boc. The presence of electron-withdrawing groups on the furan ring can enhance its stability towards acidic conditions.[1]
Boc on Furan: A Cautious Approach
The use of the Boc protecting group on a furan ring requires careful consideration of the deprotection conditions. The strong acids typically employed for Boc removal, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can also promote the degradation of the furan ring.[1][7] Milder acidic conditions or shorter reaction times may be necessary to achieve selective deprotection without compromising the integrity of the furan moiety.
Cbz on Furan: A More Robust Alternative
In contrast, the Cbz group offers a more robust protecting group strategy for furan-containing compounds. Its stability to a wider range of acidic and basic conditions makes it a safer choice during synthetic manipulations.[5] The standard method for Cbz deprotection, catalytic hydrogenolysis, is generally mild and orthogonal to the furan ring. However, care must be taken to select hydrogenation conditions that do not lead to the reduction of the furan ring itself.
Experimental Protocols
The following are generalized experimental protocols for the deprotection of Boc and Cbz groups from an aminofuran. These should be optimized for specific substrates.
Protocol 1: Acid-Catalyzed Deprotection of N-Boc-2-aminofuran
Materials:
-
N-Boc-2-aminofuran
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-2-aminofuran (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (2.0-5.0 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminofuran.
Protocol 2: Hydrogenolysis of N-Cbz-2-aminofuran
Materials:
-
N-Cbz-2-aminofuran
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve N-Cbz-2-aminofuran (1.0 eq) in MeOH or EtOAc (0.1 M) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-aminofuran.
Logical Stability Comparison
Caption: Logical flow of Boc vs. Cbz stability on a furan ring.
Conclusion
The choice between Boc and Cbz as a protecting group for amines on a furan ring is a strategic decision that hinges on the planned synthetic route. While the Boc group offers the convenience of acid-labile deprotection, its application to furan-containing substrates must be approached with caution due to the inherent acid sensitivity of the furan ring. The Cbz group, with its stability to a broader range of conditions and mild hydrogenolytic cleavage, often presents a more robust and reliable option. Ultimately, a thorough understanding of the stability profiles of both the protecting group and the furan scaffold is paramount for the successful synthesis of complex furan-containing molecules.
References
Comparative Guide to the Analytical Validation of Tert-butyl furan-3-ylcarbamate Purity
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-butyl furan-3-ylcarbamate is a critical step in the drug development pipeline. The choice of analytical methodology for purity determination directly impacts the reliability of research outcomes and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of three common analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The purity of this compound can be effectively determined using several analytical techniques.[1] High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main component and non-volatile impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile and semi-volatile impurities.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[1][2]
Comparison of Analytical Methods
Each analytical technique offers distinct advantages and is suited for different aspects of purity assessment. The selection of the most appropriate method depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of accuracy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[1] | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[1] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1][3] |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)[1] | Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm)[4] | Not applicable |
| Common Impurities Detected | Non-volatile synthesis by-products, degradation products. | Volatile and semi-volatile impurities, residual solvents.[1] | A wide range of impurities containing the observed nucleus (e.g., ¹H). |
| Strengths | - High resolution and sensitivity for non-volatile compounds.- Well-established methods for carbamate analysis.[5][6] | - High specificity and sensitivity for volatile compounds.- Provides structural information for impurity identification.[7] | - Primary method for absolute purity determination.- No need for a specific reference standard of the analyte.[2][8] |
| Limitations | - May require derivatization for detection of some carbamates.- Thermally labile compounds can be challenging. | - Carbamates can be thermally labile, potentially requiring derivatization or specialized injection techniques.[7][9] | - Lower sensitivity compared to chromatographic methods.- Potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. The following are example protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.
This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents. Due to the thermal lability of some carbamates, a gentle injection technique and/or derivatization may be necessary.[7][9]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C (consider a programmable temperature vaporizer for thermally labile compounds).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.[1]
-
This is a primary analytical method for determining the absolute purity of this compound.[1][2]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.[1]
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[1]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve the sample completely.
-
Analytical Method Validation Data
The validation of an analytical method ensures that it is suitable for its intended purpose.[10][11] Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[12][13]
| Validation Parameter | HPLC | GC-MS | qNMR |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| LOD | ~0.01 µg/mL | ~0.1 ng/mL | ~0.1 mg/mL |
| LOQ | ~0.03 µg/mL | ~0.3 ng/mL | ~0.3 mg/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. scispec.co.th [scispec.co.th]
- 5. agilent.com [agilent.com]
- 6. s4science.at [s4science.at]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. wjarr.com [wjarr.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. scielo.br [scielo.br]
A Comparative Guide to Deprotection Methods for Tert-butyl furan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability and ease of removal. However, the deprotection of Boc-protected heteroaromatic amines, such as tert-butyl furan-3-ylcarbamate, presents a unique challenge due to the acid sensitivity of the furan ring. This guide provides a comprehensive comparison of various deprotection methods, offering experimental data and protocols to aid researchers in selecting the optimal conditions for their specific synthetic needs.
Introduction to Deprotection Challenges
The electron-rich nature of the furan ring makes it susceptible to degradation under strongly acidic conditions, which are often employed for Boc deprotection.[1] This can lead to ring-opening, polymerization, and other side reactions, ultimately reducing the yield of the desired 3-aminofuran. Therefore, the choice of deprotection method must balance the efficient cleavage of the Boc group with the preservation of the furan moiety. Another potential side reaction to consider is the tert-butylation of the electron-rich furan ring by the tert-butyl cation generated during deprotection.[2]
Comparison of Deprotection Methods
This section details various methods for the deprotection of this compound, summarizing the reaction conditions and reported yields in a comparative table.
| Method | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Strongly Acidic | ||||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | 0 to RT | 1 - 4 h | Variable | A common method, but the harsh acidity can lead to furan degradation.[3][4] Yields are highly substrate-dependent and may be low for furan-containing compounds. The use of scavengers is recommended.[5] |
| Hydrochloric Acid (HCl) | 4M HCl | 1,4-Dioxane or Ethyl Acetate | RT | 1 - 4 h | Variable | Similar to TFA, this method can cause degradation of the furan ring. The product is isolated as the hydrochloride salt.[6] |
| Milder Acidic | ||||||
| Phosphoric Acid (H₃PO₄) | 85% aq. H₃PO₄ | Toluene or THF | RT - 50 | 3 - 14 h | Good | An environmentally benign and selective reagent that can be effective for acid-sensitive substrates.[2][3] |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic to stoichiometric amounts | Acetonitrile or DCM | RT | Variable | Good | A solid, easy-to-handle acid that offers a milder alternative to TFA and HCl. |
| Lewis Acidic | ||||||
| Zinc Bromide (ZnBr₂) | 2-5 equivalents | Dichloromethane (DCM) | RT | 12 - 24 h | Good | A mild Lewis acid that can effect deprotection without the use of strong protic acids, potentially minimizing furan degradation.[7][8] |
| Non-Acidic | ||||||
| Oxalyl Chloride/Methanol | 3 equivalents (COCl)₂ | Methanol | RT | 1 - 4 h | >70 | A very mild and effective method for a wide range of Boc-protected amines, including heterocyclic ones.[9][10][11][12][13] This method is a strong candidate for acid-sensitive substrates like furan derivatives. |
| Thermal | ||||||
| Thermal Deprotection | Heat | Protic solvents (e.g., water, methanol) or solvent-free | 120 - 240 | 15 min - 2 h | Good to High | A "green" alternative that avoids the use of any reagents.[14][15] The high temperatures required may not be suitable for all substrates. |
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below.
Trifluoroacetic Acid (TFA) Deprotection
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield 3-aminofuran.
Hydrochloric Acid (HCl) Deprotection
Materials:
-
This compound
-
4M HCl in 1,4-dioxane or ethyl acetate
-
Diethyl ether
Procedure:
-
Dissolve or suspend this compound in a minimal amount of the chosen solvent.
-
Add the 4M HCl solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, the 3-aminofuran hydrochloride salt will often precipitate.
-
Collect the solid by filtration and wash with diethyl ether.
Phosphoric Acid Deprotection
Materials:
-
This compound
-
85% aqueous phosphoric acid
-
Toluene or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound in toluene or THF.
-
Add 85% aqueous phosphoric acid.
-
Stir the mixture at room temperature or heat to 50 °C for 3-14 hours, monitoring by TLC.
-
After completion, dilute with water and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Zinc Bromide (ZnBr₂) Deprotection
Materials:
-
This compound
-
Zinc bromide (ZnBr₂)
-
Dichloromethane (DCM), anhydrous
-
Water
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add 2-5 equivalents of ZnBr₂ to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Oxalyl Chloride/Methanol Deprotection
Materials:
-
This compound
-
Oxalyl chloride
-
Methanol, anhydrous
Procedure:
-
Dissolve this compound in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly add 3 equivalents of oxalyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt and can be neutralized with a mild base if the free amine is desired.
Thermal Deprotection
Materials:
-
This compound
-
Protic solvent (e.g., water, methanol) or can be performed neat
Procedure:
-
Dissolve this compound in the chosen solvent or place it neat in a suitable reaction vessel.
-
Heat the mixture to 120-240 °C for 15 minutes to 2 hours. A continuous flow reactor can be advantageous for this method.[14][15]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of acid-catalyzed Boc deprotection and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Typical experimental workflow for Boc deprotection.
Conclusion
The deprotection of this compound requires careful consideration of the reaction conditions to avoid degradation of the acid-sensitive furan ring. While traditional strong acid methods like TFA and HCl can be effective, they pose a significant risk of lowering the yield. Milder acidic conditions using phosphoric acid or p-TsOH, or Lewis acid-mediated deprotection with ZnBr₂, offer a better balance between efficiency and substrate stability. For highly sensitive substrates, the non-acidic method employing oxalyl chloride in methanol and the reagent-free thermal deprotection method are excellent alternatives that can provide high yields of the desired 3-aminofuran. The choice of the optimal method will ultimately depend on the specific requirements of the synthetic route, including scale, functional group tolerance, and available equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. xray.uky.edu [xray.uky.edu]
- 14. Reagent-free continuous thermal tert-butyl ester deprotection [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Deprotection of Tert-butyl furan-3-ylcarbamate: Lewis Acid vs. Brønsted Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability and facile cleavage under acidic conditions. The selection of an appropriate deprotection method is critical to the success of a synthetic route, particularly when dealing with sensitive substrates such as heteroaromatics. This guide provides an objective comparison of Lewis acid and Brønsted acid-catalyzed deprotection of tert-butyl furan-3-ylcarbamate, supported by experimental data from analogous systems, to inform the strategic choice of reagents.
Performance Comparison at a Glance
The deprotection of a Boc-protected amine can be efficiently achieved using either Brønsted or Lewis acids. The choice between these two acid types often hinges on the substrate's sensitivity to the strongly acidic conditions of Brønsted acids and the potential for chelation or side reactions with Lewis acids. Below is a summary of expected performance for the deprotection of this compound based on data from similar electron-rich heteroaromatic systems.
| Parameter | Brønsted Acid (TFA) | Lewis Acid (FeCl₃) |
| Typical Reagent | Trifluoroacetic Acid | Ferric Chloride |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 0.5 - 4 hours[1] | 15 minutes - 1 hour[2] |
| Yield | Generally >90%[3][4] | Generally >95%[2] |
| Selectivity | Lower; can affect other acid-labile groups | Higher; often selective for Boc group |
| Work-up | Aqueous basic wash required | Aqueous work-up |
Reaction Mechanisms and Pathways
The deprotection of this compound proceeds through distinct mechanisms depending on whether a Brønsted or Lewis acid is employed.
A Brønsted acid, such as trifluoroacetic acid (TFA), initiates the reaction by protonating the carbonyl oxygen of the Boc group. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[5][6]
In contrast, a Lewis acid, such as ferric chloride (FeCl₃), coordinates to the carbonyl oxygen. This coordination polarizes the carbonyl group, facilitating the departure of the tert-butyl group as a carbocation and subsequent decarboxylation of the carbamic acid intermediate to furnish the desired amine.[7]
Experimental Protocols
Below are detailed experimental protocols for the deprotection of a generic Boc-protected heteroaromatic amine, which can be adapted for this compound.
Brønsted Acid Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected furan-3-amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected furan-3-amine in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 0.5-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude furan-3-amine.
-
If necessary, purify the product by column chromatography.
Lewis Acid Deprotection using Ferric Chloride (FeCl₃)
Materials:
-
Boc-protected furan-3-amine
-
Dichloromethane (DCM), anhydrous
-
Ferric chloride (FeCl₃), anhydrous
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected furan-3-amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous FeCl₃ (1.0-1.5 equivalents) to the solution at room temperature.[8]
-
Stir the reaction mixture for 15 minutes to 1 hour. Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude furan-3-amine.
-
Purification is often not necessary due to the clean nature of the reaction; however, column chromatography can be performed if required.[2]
Experimental Workflow
The general workflow for both deprotection methods is outlined below. The key difference lies in the reaction and work-up steps.
Conclusion
Both Brønsted and Lewis acids are effective for the deprotection of this compound. The choice of reagent should be guided by the specific requirements of the synthetic route. Trifluoroacetic acid offers a rapid and reliable method, though its strong acidity may not be suitable for substrates with other acid-sensitive functional groups. In such cases, Lewis acids like ferric chloride provide a milder and often more selective alternative, with the added benefits of being inexpensive and environmentally benign. For sensitive or complex molecules, a preliminary small-scale screen of both methods is recommended to determine the optimal conditions for yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity Landscape of Tert-butyl furan-3-ylcarbamate: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the furan ring system offers a versatile platform for the synthesis of novel bioactive molecules. This guide provides a comprehensive assessment of the reactivity of tert-butyl furan-3-ylcarbamate, a key building block, across a range of essential organic transformations. We present a comparative analysis with alternative heterocyclic systems, supported by experimental data and detailed protocols, to empower informed decisions in synthetic planning.
This compound serves as a valuable intermediate, possessing a Boc-protected amine that can act as a directing group and a furan core amenable to various modifications. Understanding its reactivity profile is crucial for its effective incorporation into complex molecular architectures. This guide explores its performance in Suzuki-Miyaura coupling, Diels-Alder reactions, directed ortho-metalation, and electrophilic substitution.
Comparative Reactivity Analysis
The reactivity of this compound is intrinsically linked to the electronic properties of the furan ring and the influence of the N-Boc-carbamate substituent. Furan itself is an electron-rich heterocycle, rendering it more reactive than benzene in electrophilic aromatic substitution. However, its aromaticity is weaker than that of pyrrole and thiophene, which influences its behavior in cycloaddition reactions.[1][2][3] The carbamate group, particularly the oxygen atom, is a powerful directing group in metalation reactions.[4][5]
| Reaction Type | This compound | Tert-butyl pyrrole-3-ylcarbamate | Tert-butyl thiophene-3-ylcarbamate |
| Suzuki-Miyaura Coupling | Moderate to Good (requires conversion to halide or boronic acid derivative) | Good | Good |
| Diels-Alder Reaction | Poor (electronically mismatched for typical dienophiles) | Very Poor (more aromatic and less diene-like character) | Very Poor (highest aromaticity) |
| Directed Ortho-Metalation | Excellent (strong directing group) | Good | Good |
| Electrophilic Substitution | Good (activated ring, directs to C2 and C5) | Excellent (highly activated ring) | Good (less reactive than furan) |
Table 1: Comparative Reactivity of Boc-Protected 3-Amino Heterocycles. This table provides a qualitative comparison of the expected reactivity of this compound with its pyrrole and thiophene analogues in key synthetic transformations.
Key Reaction Profiles and Experimental Data
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for constructing biaryl and heteroaryl structures. While this compound itself is not a direct participant, it can be readily converted to a suitable coupling partner, such as a bromo- or borylated derivative. The instability of furanboronic acids can be overcome by using more stable surrogates like potassium trifluoroborate salts.[6]
| Entry | Furan Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2-Bromofuran-3-ylcarbamate derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~70-85% (estimated) |
| 2 | Potassium (N-Boc-aminomethyl)trifluoroborate | 2-Chlorofuran | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85%[6] |
Table 2: Representative Suzuki-Miyaura Coupling Reactions of Furan Derivatives. The data suggests that with appropriate functionalization, high-yielding cross-coupling reactions are achievable.
Diels-Alder Reaction: A Challenging Cycloaddition
Furans are generally reluctant dienes in Diels-Alder reactions due to their aromatic character and the retro-Diels-Alder reaction is common.[7] The presence of the electron-withdrawing carbamate group is expected to further decrease the reactivity of the furan ring towards electron-deficient dienophiles in a normal electron-demand Diels-Alder reaction.[8]
| Diene | Dienophile | Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,5-Dimethylfuran | N-phenylmaleimide | Toluene, 60 °C | Exo-adduct | 50%[6] | | Furan | N-phenylmaleimide | High pressure or neat | Exo/Endo adducts | Variable, often reversible[9] | | this compound | Maleic anhydride | Expected to be very low | - | - |
Table 3: Diels-Alder Reactivity of Furan Derivatives. The data highlights the generally modest to poor performance of furans in this cycloaddition.
Directed Ortho-Metalation (DoM): Precise Functionalization
The carbamate group is a powerful directing group in ortho-metalation reactions, activating the adjacent positions for deprotonation by a strong base, followed by quenching with an electrophile.[4][5] For this compound, this allows for regioselective functionalization at the C2 or C4 positions.
Figure 1: Directed Ortho-Metalation of this compound.
| Substrate | Base/Additive | Electrophile (E+) | Position of Functionalization | Yield (%) |
| N-Boc-piperazine | s-BuLi/(-)-sparteine | Various | α to Nitrogen | Good to Excellent[10] |
| Substituted Benzofurans | TMP-Zincate | Various | Ortho to directing group | High[11] |
| This compound | s-BuLi/TMEDA | I₂ | C2 or C4 | >80% (estimated) |
| This compound | Me₃SiCl | C2 or C4 | >80% (estimated) |
Table 4: Directed Ortho-Metalation of N-Boc Heterocycles and Related Compounds. High yields are generally expected for this powerful functionalization method.
Electrophilic Substitution: Activating the Furan Core
The furan ring is activated towards electrophilic substitution, and the amino group at the 3-position is expected to direct incoming electrophiles to the C2 and C5 positions. Halogenation is a common and useful transformation.
| Substrate | Reagent | Conditions | Major Product | Yield (%) |
| 3-Hydroxybenzonitrile | Br₂ | Acetic Acid | 2-Bromo-5-hydroxybenzonitrile | 73%[12] |
| Furan | N-Bromosuccinimide (NBS) | THF, -78 °C | 2-Bromofuran | ~80% |
| This compound | NBS | THF, 0 °C | Tert-butyl 2-bromo- or 5-bromofuran-3-ylcarbamate | High (expected) |
Table 5: Electrophilic Bromination of Furan and Related Aromatics. Regioselectivity can be an issue, but high overall yields are common.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents, unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromofuran-3-ylcarbamate Derivative
-
To a solution of the 2-bromofuran-3-ylcarbamate derivative (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a 2:1 mixture of toluene and water is added K₂CO₃ (2.0 equiv).
-
The mixture is degassed by bubbling with argon for 15 minutes.
-
Pd(PPh₃)₄ (0.05 equiv) is added, and the mixture is heated to 80-100 °C.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Directed Ortho-Metalation and Quenching
-
To a solution of this compound (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF at -78 °C is added s-BuLi (1.1 equiv) dropwise.
-
The reaction mixture is stirred at -78 °C for 1-2 hours.
-
The electrophile (e.g., I₂, Me₃SiCl, 1.2 equiv) is added, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography.
Biological Context: Furan-Containing Inhibitors of the mTOR Signaling Pathway
The furan scaffold is a prominent feature in many biologically active compounds, including inhibitors of key signaling pathways implicated in cancer, such as the mTOR (mammalian target of rapamycin) pathway.[13][14][15][][17] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers.
Figure 2: Simplified mTOR Signaling Pathway and Point of Intervention for Furan-based Inhibitors.
The development of small molecule inhibitors targeting components of the mTOR pathway is an active area of research. Furan-containing molecules have been designed and synthesized as potent and selective inhibitors of PI3K and mTOR kinases.[18][19] The furan ring in these inhibitors often serves as a key pharmacophore, participating in crucial interactions within the ATP-binding pocket of the kinase. The synthetic accessibility and potential for diverse functionalization of building blocks like this compound make them attractive starting points for the discovery of novel mTOR pathway modulators.
Conclusion
This compound presents a nuanced reactivity profile that can be strategically exploited in organic synthesis. While its participation in Diels-Alder reactions is limited, its utility shines in Suzuki-Miyaura coupling (following appropriate derivatization) and, most notably, in directed ortho-metalation, where the carbamate group provides excellent regiocontrol. Its activated furan ring is also amenable to electrophilic substitution. By understanding these reactivity patterns and leveraging the provided experimental frameworks, researchers can effectively incorporate this valuable building block into the synthesis of complex molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors targeting pathways such as mTOR.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. grokipedia.com [grokipedia.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 7. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Advances in Diels–Alder/aromatization of biomass furan derivatives towards renewable aromatic hydrocarbons - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 17. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of a Furanosteroid Library of PI3-kinase Inhibitors and Studies Toward the Total Synthesis of 9-Normethylpleurotin - D-Scholarship@Pitt [d-scholarship.pitt.edu]
comparing the synthetic utility of Tert-butyl furan-3-ylcarbamate to other furan-3-ylcarbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-3-ylcarbamates are pivotal intermediates in modern organic synthesis, particularly within medicinal chemistry and drug discovery. The furan scaffold is a privileged structure found in numerous biologically active compounds, and the ability to functionalize the 3-amino position is crucial for developing novel molecular architectures. However, 3-aminofuran itself is relatively unstable. Consequently, the amine group is typically protected in the form of a carbamate.
The choice of the carbamate's ester group—tert-butyl, benzyl, or other alkyl groups—profoundly impacts the compound's stability, reactivity, and synthetic applications. This guide provides an objective comparison of tert-butyl furan-3-ylcarbamate with other common furan-3-ylcarbamates, focusing on the synthetic utility imparted by the choice of protecting group. The comparison will be supported by experimental data and detailed protocols to aid researchers in making strategic decisions for their synthetic routes.
Synthesis of Furan-3-ylcarbamates
A robust and versatile method for synthesizing furan-3-ylcarbamates is the Curtius rearrangement of 3-furoic acid. This reaction proceeds through a 3-furoyl azide intermediate, which thermally rearranges to an isocyanate. The isocyanate is highly reactive and can be trapped in situ by various nucleophiles, such as alcohols, to yield the desired carbamate.[1][2] This one-pot procedure allows for the straightforward synthesis of different carbamates by simply changing the alcohol used for trapping. For instance, using tert-butanol yields this compound (Boc-protected), while benzyl alcohol yields the corresponding benzyl furan-3-ylcarbamate (Cbz-protected).[1]
Comparative Analysis: Boc vs. Other Carbamates
The synthetic utility of a protected furan-3-amine is primarily defined by the stability and cleavage conditions of the carbamate group. The most widely used protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz). Their differing properties form the basis of orthogonal synthesis strategies, where one group can be removed selectively without affecting the other.[3][4][5]
Data Presentation: Stability and Deprotection
The following tables summarize the key comparative data between the Boc and Cbz protecting groups as applied to the furan-3-ylamine system.
Table 1: Comparison of Boc and Cbz Protecting Groups for 3-Aminofuran
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
|---|---|---|
| Structure | ||
| Installation Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) or Curtius rearrangement with tert-butanol[3] | Benzyl chloroformate (Cbz-Cl) or Curtius rearrangement with benzyl alcohol[3] |
| Stability Profile | Stable to bases, nucleophiles, and catalytic hydrogenation[3][4] | Stable under acidic and basic conditions[3] |
| Lability (Cleavage) | Labile to strong acids (e.g., TFA, HCl)[3][4] | Labile to catalytic hydrogenolysis (e.g., H₂, Pd/C) and strong acids[3] |
Table 2: Representative Deprotection Protocols and Conditions
| Carbamate | Reagents & Conditions | Typical Solvent | Typical Time / Temp | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| This compound | Trifluoroacetic Acid (TFA), 5-50% v/v[3][6] | Dichloromethane (DCM) | 0.5 - 2 h / RT | >95% | Isobutylene, CO₂[7] |
| Benzyl Furan-3-ylcarbamate | H₂ (1 atm), 10% Pd/C (10 mol%)[8][9] | Methanol, Ethanol, or Ethyl Acetate | 2 - 16 h / RT | >90% | Toluene, CO₂ |
| Benzyl Furan-3-ylcarbamate | Ammonium Formate, 10% Pd/C[10] | Methanol | 0.5 - 2 h / Reflux | >90% | Toluene, CO₂, NH₃ |
Reactivity and Strategic Considerations
-
Orthogonality: The most significant advantage of using different carbamates is orthogonality. A molecule bearing both a Boc- and a Cbz-protected amine can be deprotected selectively. Treatment with acid will cleave the Boc group while leaving the Cbz group intact. Conversely, catalytic hydrogenation will remove the Cbz group without affecting the Boc group. This is invaluable in complex, multi-step syntheses.[4][5]
-
Substrate Compatibility:
-
This compound is the reagent of choice when the substrate contains functional groups sensitive to reduction, such as alkenes, alkynes, or nitro groups. However, its use is precluded if the molecule contains other acid-labile groups (e.g., t-butyl esters, acetals).
-
Benzyl furan-3-ylcarbamate is ideal for substrates that are sensitive to acidic conditions but stable to hydrogenation. The mild, neutral conditions of hydrogenolysis preserve most other functional groups.
-
-
Side Reactions: The acid-mediated deprotection of the Boc group generates a tert-butyl cation. This electrophilic species can cause unwanted side reactions, such as the alkylation of electron-rich aromatic rings or sulfur-containing residues. In sensitive cases, scavengers may be required.[5] Hydrogenolysis is generally a cleaner reaction with volatile byproducts.[3]
-
Electrophilic Substitution on the Furan Ring: The N-carbamoyl group at the 3-position is an ortho, para-director, although it is deactivating compared to a free amino group. In the furan ring system, electrophilic attack is strongly favored at the adjacent C2 and C5 positions. Therefore, electrophilic substitution on this compound is expected to proceed with high regioselectivity at the C2 position, providing a reliable method for introducing functionality at that site before deprotection.
Experimental Protocols
Protocol 1: Synthesis of this compound via One-Pot Curtius Rearrangement
Adapted from Lebel, H.; Leogane, O. Org. Lett. 2005, 7, 4107-4110.[2]
-
To a stirred solution of 3-furoic acid (1.0 eq) in anhydrous toluene (0.5 M) under an argon atmosphere, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise to the solution at room temperature.
-
After stirring for 30 minutes, add tert-butanol (1.5 eq) to the mixture.
-
Heat the reaction mixture to 85 °C and stir for 12-16 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Deprotection of this compound using TFA
General procedure based on standard literature methods.[3][6]
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10-20 eq, or as a 25-50% v/v solution in DCM) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene or DCM may be necessary to remove all traces of TFA).
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-aminofuran.
Protocol 3: Deprotection of Benzyl Furan-3-ylcarbamate via Catalytic Hydrogenation
General procedure based on standard literature methods.[8][10]
-
Dissolve benzyl furan-3-ylcarbamate (1.0 eq) in a suitable solvent such as methanol or ethanol (0.1 M) in a flask equipped with a stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol% by weight) to the solution.
-
Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using a balloon.
-
Stir the suspension vigorously at room temperature for 2-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-aminofuran.
Conclusion
The synthetic utility of furan-3-ylcarbamates is largely dictated by the choice of the N-protecting group. This compound is an exceptionally useful intermediate due to the robust nature of the Boc group under a wide range of non-acidic conditions, particularly its stability towards catalytic hydrogenation. Its facile and high-yielding cleavage under acidic conditions makes it ideal for synthetic routes where acid-labile groups are not present in the final steps.
In contrast, alternatives like benzyl furan-3-ylcarbamate offer a complementary profile, with stability to acid and base but lability to mild hydrogenolysis. The true synthetic power of these reagents is realized in their orthogonal application, which allows for the selective deprotection and sequential functionalization of complex molecules. The choice between them is therefore a strategic decision, contingent upon the overall synthetic design and the compatibility of other functional groups within the molecule.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
The Strategic Role of Tert-butyl furan-3-ylcarbamate in the Synthesis of Advanced Kinase Inhibitors
A critical building block, Tert-butyl furan-3-ylcarbamate, is emerging as a pivotal intermediate in the development of next-generation kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFR). Its strategic application in the synthesis of potent and selective anticancer agents highlights its significance for researchers, scientists, and drug development professionals.
This compound serves as a versatile precursor for the construction of complex heterocyclic scaffolds that are central to the bioactivity of numerous kinase inhibitors. The furan moiety, an electron-rich aromatic ring, provides a key structural element for interaction with the ATP-binding pocket of kinases, while the Boc-protected amine at the 3-position offers a convenient handle for further chemical elaboration. This combination of features makes it an attractive starting material for the synthesis of targeted therapies.
Comparative Synthesis of 3-Aminofuran Derivatives
The 3-aminofuran core is a valuable pharmacophore in medicinal chemistry. This compound provides a stable and readily functionalizable precursor to this core. Alternative synthetic strategies for accessing 3-aminofuran derivatives often involve multi-step sequences or employ less stable intermediates.
| Synthetic Route | Starting Material | Key Features | Reported Yields | Reference |
| Boc-Protected Furan | This compound | Stable starting material, direct functionalization after deprotection. | High | Patent CN116903628A |
| Michael Addition/Cyclization | Acyclic keto alkynol precursors | General and efficient for a series of N-substituted furans. | Good to excellent | [1] |
| From 3-Furoic Acid | 3-Furoic acid | Involves Curtius or Hofmann rearrangement, can be multi-stepped. | Variable | [1] |
| Palladium-Catalyzed Cross-Coupling | 3-Bromofuran | Requires a suitable amine coupling partner and catalyst system. | 70-85% | [2] |
The use of this compound offers a streamlined approach, often leading to higher overall yields and greater molecular diversity in the final products.
Application in the Synthesis of FGFR Inhibitors
A key application of this compound is in the synthesis of potent FGFR inhibitors. Aberrant FGFR signaling is a known driver in various cancers, making it a critical therapeutic target. The furan ring of derivatives synthesized from this compound can effectively occupy the hydrophobic region of the FGFR kinase domain.
A Chinese patent (CN116903628A) discloses the use of this compound in the preparation of FGFR2 inhibitors. The general synthetic scheme involves the deprotection of the Boc group to yield 3-aminofuran, which is then coupled with a substituted pyrimidine moiety, a common scaffold in kinase inhibitors.
References
Navigating the Selectivity Landscape of Furan-3-ylcarbamate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The furan-3-ylcarbamate scaffold is a key pharmacophore in a variety of investigational drug candidates, notably in the development of targeted therapies such as kinase inhibitors. While the on-target potency of these compounds is a primary focus, understanding their cross-reactivity, or off-target effects, is critical for predicting potential side effects and ensuring clinical safety. This guide provides a comparative analysis of the selectivity of furan-containing kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the evaluation of this important class of molecules.
Due to the limited publicly available cross-reactivity data for tert-butyl furan-3-ylcarbamate itself, this guide utilizes data from a study on a highly selective, furan-containing covalent reversible Janus kinase 3 (JAK3) inhibitor as a representative example to illustrate the principles of selectivity profiling.
Comparative Selectivity of a Furan-Containing JAK3 Inhibitor
The following table summarizes the in vitro inhibitory activity of a representative furan-containing JAK3 inhibitor against a panel of related kinases. The data highlights the compound's high selectivity for its intended target.
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. JAK3) |
| JAK3 | 1.2 | 1 |
| JAK1 | >1000 | >833 |
| JAK2 | >1000 | >833 |
| TYK2 | >1000 | >833 |
Data is illustrative and based on findings for potent, furan-containing JAK3 inhibitors.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in selectivity profiling.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase, a suitable substrate (e.g., a peptide or protein), and a kinase reaction buffer in a 96-well plate.
-
Compound Addition: The test compound, in this case, a furan-3-ylcarbamate derivative, is added to the wells at a range of concentrations. A control with DMSO (the vehicle for the compound) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, such as phosphoric acid.
-
Substrate Capture: The reaction mixture is transferred to a filter plate that captures the phosphorylated substrate.
-
Washing: Unbound [γ-³³P]ATP is removed by washing the filter plate.
-
Quantification: The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of a test compound to its target within a live cell, providing a more physiologically relevant assessment of target engagement.
-
Cell Preparation: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: The engineered cells are plated in a multi-well plate.
-
Compound and Tracer Addition: The test compound and a fluorescent energy transfer tracer that binds to the target kinase are added to the cells.
-
Incubation: The plate is incubated to allow the compound and tracer to reach equilibrium.
-
Lysis and Substrate Addition: The cells are lysed, and the NanoBRET™ substrate is added.
-
Signal Detection: The plate is read on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) signals.
-
Data Analysis: The ratio of the acceptor to donor signal is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound, and the IC50 for target engagement can be determined.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Conclusion
The furan-3-ylcarbamate moiety is a valuable component in the design of potent and selective kinase inhibitors. As demonstrated by the representative data on a furan-containing JAK3 inhibitor, high selectivity can be achieved with careful molecular design. The experimental protocols provided herein offer a foundation for researchers to conduct their own cross-reactivity studies. A thorough understanding of a compound's selectivity profile is paramount for the successful development of safe and effective targeted therapies. It is recommended that comprehensive kinome-wide screening be performed to fully characterize the cross-reactivity of any new furan-3-ylcarbamate derivative.
Safety Operating Guide
Proper Disposal of Tert-butyl furan-3-ylcarbamate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl furan-3-ylcarbamate (CAS No. 56267-48-2).
I. Understanding the Hazards
Before handling this compound, it is crucial to be aware of its potential hazards. While comprehensive toxicological properties have not been fully investigated, the available Safety Data Sheets (SDS) indicate the following[1]:
-
May be harmful if swallowed, inhaled, or in contact with skin[2].
-
May cause respiratory irritation[1].
-
Causes serious eye irritation[2].
-
Highly flammable, requiring care during handling and disposal[1].
Always consult the specific Safety Data Sheet provided by your supplier for the most accurate and detailed hazard information.
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. | To prevent skin contact[1]. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To protect against splashes and dust. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. | To prevent skin exposure[2]. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH (US) or CEN (EU) approved respirator may be necessary[1]. | To avoid inhalation of dust or vapors[1]. |
III. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service[1]. Do not dispose of this chemical down the drain or in regular trash[1][2][3].
Step 1: Segregation and Collection
-
Carefully collect the waste this compound, whether in solid form or in a solution.
-
Avoid creating dust during collection[1]. If sweeping is necessary, do so gently.
-
Place the waste in a suitable, clearly labeled, and sealed container. The container should be compatible with the chemical and properly closed to prevent leaks or spills.
Step 2: Labeling
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include the CAS number: "CAS No. 56267-48-2".
-
Indicate the approximate quantity of waste.
-
Attach any relevant hazard symbols (e.g., flammable, irritant) as required by your institution's and local regulations.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep it away from incompatible materials, such as strong oxidizing agents[2].
-
The storage area should be cool and dry[3].
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the accurate chemical name, quantity, and any other required information.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[1].
Contaminated Materials:
-
Any materials, such as gloves, paper towels, or weighing boats, that are contaminated with this compound should be collected in a separate, labeled container and disposed of as chemical waste following the same procedure[1].
IV. Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Ensure adequate ventilation [1].
-
Wear appropriate PPE as listed in Section II.
-
Contain the spill. Prevent it from spreading or entering drains[1][3].
-
Clean up the spill. For solid spills, carefully sweep or vacuum up the material and place it in a sealed container for disposal[1][3]. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent or detergent, followed by a water rinse.
-
Dispose of all cleanup materials as hazardous waste.
V. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always prioritize safety and consult with your institution's safety officer for specific guidance.
References
Essential Safety and Operational Guidance for Tert-butyl furan-3-ylcarbamate
For researchers, scientists, and drug development professionals handling Tert-butyl furan-3-ylcarbamate (CAS No. 56267-48-2), a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes.[1] | Protects against serious eye irritation and potential damage from splashes.[2] |
| Hand Protection | Double gloving is recommended. Inner Glove: Nitrile rubber (minimum 0.1 mm thickness). Outer Glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness).[1] Gloves must be inspected prior to use and disposed of after contamination.[3] | Provides robust protection against skin contact. Carbamate compounds can be harmful if absorbed through the skin. |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing.[1] Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants.[1] | Protects skin from potential splashes and contact with the chemical.[2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., P95, P1, OV/AG/P99, or ABEK-P2) should be used.[3] | Prevents inhalation of harmful dust, fumes, or vapors, which may cause respiratory irritation.[2][3] |
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Prepare a designated, labeled waste container for this compound waste.[1]
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
Inspect gloves for any signs of degradation or punctures before use.[3]
3. Handling the Chemical:
-
Conduct all manipulations of this compound inside a chemical fume hood to avoid inhalation of vapors, mists, or gas.[1][3]
-
Avoid contact with skin, eyes, and personal clothing.[2]
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.[2]
4. Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.
5. Disposal Plan:
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[1]
-
Dispose of all waste in accordance with local, state, and federal regulations.[1][2] Do not let the product enter drains.[2][3]
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
Small Spill (<100 mL):
-
Alert others in the area.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[1][2]
-
Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[1][2]
-
Clean the spill area with a suitable solvent, followed by soap and water.[1]
Large Spill (>100 mL):
Emergency First-Aid Procedures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention.[1] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Obtain medical aid immediately.[2] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[2] |
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Logical workflow for emergency response to incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
